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  • Product: 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3
  • CAS: 1185147-81-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Precise Characterization of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3: Exact Mass and Molecular Weight

This guide provides an in-depth exploration of the fundamental concepts of exact mass and molecular weight, utilizing 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 as a case study. Tailored for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the fundamental concepts of exact mass and molecular weight, utilizing 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 as a case study. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for the precise characterization of isotopically labeled compounds.

Introduction: The Critical Distinction Between Exact Mass and Molecular Weight

In the realm of analytical chemistry and drug development, precision is paramount. The terms "exact mass" and "molecular weight" are often used interchangeably, yet they represent distinct and fundamentally different concepts. Understanding this difference is crucial for accurate molecular formula determination, structural elucidation, and quantitative analysis, particularly when dealing with isotopically labeled compounds such as 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3.

  • Molecular Weight (or Average Molecular Mass) is the weighted average mass of a molecule's constituent atoms, taking into account the natural abundance of their isotopes.[1] It is expressed in Daltons (Da) or atomic mass units (amu) and is the value typically found on chemical supplier labels and used in stoichiometric calculations for bulk materials.

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant isotope of each element.[1][2] This value is determined using the precise mass of these specific isotopes. High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of individual ions, providing a powerful tool for determining the elemental composition of a molecule.[3]

For 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3, the presence of deuterium (²H or D), a stable isotope of hydrogen, makes the distinction between these two mass values particularly relevant.

Theoretical Calculation: A Tale of Two Masses

The molecular formula for 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is C₁₀H₁₅D₃O₄.

Calculating the Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of each element, which are the weighted averages of their natural isotopes.

ElementAtomic Weight (amu)CountTotal Contribution
Carbon (C)12.01110120.11
Hydrogen (H)1.0081515.12
Deuterium (D)2.01436.042
Oxygen (O)15.999463.996
Total 205.268

Thus, the molecular weight of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is approximately 205.27 g/mol . This aligns with the information provided by chemical suppliers.[4]

Calculating the Exact Mass

For the exact mass, we use the mass of the most abundant isotope for each element.[2] For carbon, this is ¹²C; for hydrogen, ¹H; for deuterium, ²H; and for oxygen, ¹⁶O.

ElementIsotopeExact Mass (amu)[2][5][6]CountTotal Contribution
Carbon¹²C12.00000010120.000000
Hydrogen¹H1.0078251515.117375
Deuterium²H2.01410236.042306
Oxygen¹⁶O15.994915463.979660
Total 205.139341

Therefore, the exact mass of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is 205.1393 Da . This is the value that would be experimentally determined using high-resolution mass spectrometry.

The Role of Deuteration in Drug Development

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, is a valuable tool in medicinal chemistry.[7] Deuterated compounds can exhibit an improved metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes that involve C-H bond cleavage.[8] This can lead to increased drug exposure, reduced formation of toxic metabolites, and an overall improved therapeutic window.[7][9] Deuterated carboxylic acids are of particular interest as the carboxylic acid moiety is a common functional group in many pharmaceuticals.[10][11]

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

The following protocol outlines a general procedure for the determination of the exact mass of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), such as an Orbitrap or Time-of-Flight (TOF) instrument.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis HRMS Analysis cluster_data_processing Data Processing a Weighing of Compound b Dissolution in Solvent (e.g., Methanol) a->b c Serial Dilution to Working Concentration b->c d Injection into LC System c->d e Separation on C18 Column d->e f Electrospray Ionization (ESI) e->f g Mass Analysis (e.g., Orbitrap, TOF) f->g h Data Acquisition g->h i Extraction of Mass Spectrum h->i j Comparison with Calculated Exact Mass i->j k Molecular Formula Confirmation j->k

Caption: Experimental workflow for the determination of the exact mass of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 by LC-HRMS.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3.

    • Dissolve the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[12]

    • Perform serial dilutions of the stock solution with the initial mobile phase to achieve a final working concentration in the range of 1-10 µg/mL.

    • Transfer the final solution to an autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically suitable for the separation of small organic acids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

    • Mass Analyzer: Operate the mass spectrometer (e.g., Orbitrap, Q-TOF) in full scan mode with a high resolving power (e.g., >60,000 FWHM).[1]

    • Mass Range: Set the scan range to include the expected m/z of the deprotonated molecule ([M-H]⁻), for instance, m/z 100-500.

    • Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines, either through external or internal calibration (lock mass), to achieve high mass accuracy.[13]

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Identify the m/z value of the most intense ion in the isotopic cluster for the deprotonated molecule ([M-H]⁻).

    • Compare the experimentally measured exact mass with the theoretically calculated exact mass (205.1393 Da for the neutral molecule, so the expected [M-H]⁻ would be approximately 204.1320 Da).

    • The mass accuracy should ideally be within 5 ppm.

Summary of Key Data

ParameterValueSource
Molecular FormulaC₁₀H₁₅D₃O₄Supplier Data[4]
Molecular Weight205.27 g/mol Calculated/Supplier Data[4]
Calculated Exact Mass 205.1393 Da Calculated
Expected [M-H]⁻ Ion (Exact Mass)204.1320 DaCalculated

Conclusion

The precise characterization of isotopically labeled compounds is a cornerstone of modern drug discovery and development. A thorough understanding of the distinction between molecular weight and exact mass is essential for the accurate interpretation of analytical data. While molecular weight is a useful parameter for bulk properties, the exact mass, determined by high-resolution mass spectrometry, provides the high-fidelity information required for molecular formula confirmation and structural elucidation. The methodologies outlined in this guide provide a robust framework for the accurate determination of the exact mass of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3, a process that is broadly applicable to other small molecules in the pharmaceutical pipeline.

References

  • Chen, P., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]

  • Masses - MSU chemistry. (n.d.). Retrieved from [Link]

  • Exact Masses of the Elements and Isotopic Abundances - Scientific Instrument Services. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Chen, P., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ACS Publications. [Link]

  • Exact Masses of Common Elements and Isotopes. (n.d.). Retrieved from [Link]

  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • 2.1: Isotopes and Atomic Mass - Chemistry LibreTexts. (2019). Retrieved from [Link]

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias - PMC. (2021). Metabolites. [Link]

  • Li, N., et al. (2021). A highly selective decarboxylative deuteration of carboxylic acids. RSC Publishing. [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. (n.d.). Retrieved from [Link]

  • The Application of Deuteration Strategy in Drug Design - ResearchGate. (n.d.). Retrieved from [Link]

  • An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff - ResearchGate. (2018). Contributions to Tobacco & Nicotine Research. [Link]

  • 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 - 惠诚生物. (n.d.). Retrieved from [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Retrieved from [Link]

  • Exact Mass Calculator, Single Isotope Version - Scientific Instrument Services. (n.d.). Retrieved from [Link]

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography - Preprints.org. (2025). Preprints.org. [Link]

  • Standard Operating Procedure (SOP) | Mass Spectrometry - ehs.uci.edu. (n.d.). Retrieved from [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ( R,R )-2- t -Butyl-5-methyl-1,3-dioxolan-4-one - ResearchGate. (n.d.). Retrieved from [Link]

  • (R,R)‐2‐tert‐Butyl‐5‐methyl‐1,3‐dioxolan‐4‐one - DOI. (2007). Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Exploratory

Structural Elucidation and NMR Spectral Reference of Stable Isotope-Labeled 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic acid-d3 (Formula: C₁₀H₁₅D₃O₄) is a highly specialized Stable Isotope-Labeled Internal Standard (SIL-IS) utilized extensively in quantitative LC-MS/MS proteomics, metabolomics, and pharmacokinetic (PK) assays[1]. As a Senior Application Scientist, I approach the structural validation of any SIL-IS not merely as a routine analytical task, but as a critical quality gateway. A deuterated standard requires absolute certainty of its isotopic purity and structural integrity; any residual non-deuterated analogue will directly introduce quantitative bias into mass spectrometry workflows. This whitepaper provides a comprehensive, self-validating NMR methodology and spectral reference guide for this specific 1,3-dioxane derivative.

Conformational & Stereoelectronic Dynamics

Understanding the 3D conformation of the 1,3-dioxane ring is a prerequisite for interpreting its NMR spectra. Unlike cyclohexane, the 1,3-dioxane heterocycle possesses shorter C–O bonds (approx. 1.41 Å) compared to C–C bonds. This geometric compression alters the 1,3-diaxial interaction distances, significantly impacting the conformational free energy (A-values) of ring substituents[2].

The massive steric bulk of the tert-butyl group at the C2 position acts as a thermodynamic anchor. It effectively locks the 1,3-dioxane ring into a single, rigid chair conformation where the tert-butyl group strictly occupies the equatorial position to avoid severe, destabilizing 1,3-diaxial clashes with the axial protons at C4 and C6[3].

Because the ring is conformationally locked, the substituents at the C5 position—a carboxylic acid (-COOH) and a deuterated methyl group (-CD3)—are fixed in their respective axial and equatorial domains. The exact axial/equatorial preference at C5 is governed by a delicate balance of steric hindrance and , including the reverse Perlin effect and homoanomeric orbital overlaps specific to the oxygen-rich 1,3-dioxane scaffold[4].

Experimental Protocol: Self-Validating NMR Workflow

To establish a self-validating system, the NMR acquisition must simultaneously confirm the molecular backbone and rigorously quantify the isotopic enrichment (>99% -d3) at the C5 position.

Step 1: Anhydrous Sample Preparation
  • Weighing: Transfer 5.0 mg of 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic acid-d3 into a clean, dry glass vial.

  • Solvation: Dissolve the compound in 600 µL of anhydrous Chloroform-d (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

    • Causality: Anhydrous solvent is critical. Trace water will cause hydrogen-deuterium exchange at the labile carboxylic acid moiety and introduce a broad HDO peak that can obscure the critical C4/C6 ring proton signals.

  • Transfer: Pipette the homogenous solution into a high-quality 5 mm NMR tube.

Step 2: Quantitative ¹H NMR Acquisition
  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the ¹H frequency, lock onto the CDCl₃ deuterium signal, and shim the Z-axis gradients until the TMS line width is < 0.8 Hz.

  • Parameter Optimization: Set the pulse program to a standard 30-degree pulse (zg30), Number of Scans (NS) = 16, and Spectral Width (SW) = 20 ppm.

  • Relaxation Delay (Critical Causality): Set the relaxation delay (D1) to 10 seconds . A standard 1-second delay is insufficient for the complete T₁ relaxation of the isolated tert-butyl protons. A long D1 ensures quantitative integration, which is mathematically required to prove the absence of the ¹H signal at the C5-methyl position, thereby validating the isotopic purity.

Step 3: ¹³C{¹H} NMR Acquisition
  • Parameter Optimization: Switch to the ¹³C channel (100 MHz). Set the pulse program to proton-decoupled (zgpg30), NS = 512, and D1 = 2 seconds.

  • Causality: While proton decoupling collapses all C-H multiplets into singlets, the decoupling frequency does not affect deuterium. Therefore, the ¹³C spectrum will reveal a characteristic multiplet for the -CD3 carbon due to carbon-deuterium spin-spin coupling, self-validating the exact location of the isotope label.

Workflow N1 1. Anhydrous Sample Prep (CDCl3 + TMS) N2 2. Quantitative 1H NMR (D1 = 10s) N1->N2 N3 3. 13C{1H} NMR (zgpg30) N1->N3 N4 4. 2D HSQC/HMBC (Connectivity) N1->N4 N5 5. FID Processing & Integration N2->N5 N3->N5 N4->N5 N6 6. Isotopic Purity & Structural Validation N5->N6

Fig 1: Self-validating NMR workflow for SIL-IS structural and isotopic purity elucidation.

Spectral Reference Data & Causality Analysis

The following tables summarize the expected quantitative NMR data for the major thermodynamically stable isomer of the compound.

Table 1: ¹H NMR Spectral Reference Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Structural Notes
0.95 Singlet (s)9HC2-C(CH ₃)₃Massive steric bulk locks the ring conformation. Used as the internal integration calibration standard (set to 9.00).
3.45 Doublet (d, J = 11.5 Hz)2HC4-Hax, C6-HaxAxial protons of the 1,3-dioxane ring. In conformationally locked 1,3-dioxanes, axial protons are typically shielded relative to equatorial protons[5].
4.15 Doublet (d, J = 11.5 Hz)2HC4-Heq, C6-HeqEquatorial protons. Deshielded due to the W-effect and proximity to the oxygen lone pairs.
4.35 Singlet (s)1HC2-HaxAcetal proton. Appears as a singlet because C2 has no vicinal protons to couple with.
10.50 Broad Singlet (br s)1HC5-COOH Highly deshielded acidic proton. Broadens due to chemical exchange.
Absent N/A0HC5-CDCrucial Metric: The normal 3H singlet at ~1.3 ppm is entirely absent, proving >99% deuteration at this site.
Table 2: ¹³C{¹H} NMR Spectral Reference Data (100 MHz, CDCl₃)

Note: Multiplicities below reflect the appearance in a standard proton-decoupled ¹³C spectrum.

Chemical Shift (δ, ppm)Multiplicity (¹³C{¹H})AssignmentCausality & Structural Notes
24.5 Septet (J ≈ 19.5 Hz)C5-C D₃Splits into 7 peaks (calculated via 2nI+1, where n=3 and I=1 for deuterium) due to C-D coupling. This definitively proves the presence of the -CD3 group.
25.1 Singlet (s)C2-C(C H₃)₃Three equivalent methyl carbons of the tert-butyl group.
34.8 Singlet (s)C2-C (CH₃)₃Quaternary carbon of the tert-butyl group.
42.1 Singlet (s)C 5 (Ring)Quaternary carbon of the 1,3-dioxane ring.
68.5 Singlet (s)C 4, C 6 (Ring)Oxygen-adjacent methylene carbons. Equivalent due to the internal plane of symmetry.
106.2 Singlet (s)C 2 (Ring)Acetal carbon, highly deshielded by two adjacent electronegative oxygen atoms.
176.5 Singlet (s)C5-C OOHCarbonyl carbon of the carboxylic acid moiety.

Conclusion

The structural elucidation of 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic acid-d3 relies heavily on the predictable conformational locking induced by the C2 tert-butyl group. By utilizing a self-validating NMR workflow—specifically employing extended T₁ relaxation delays for quantitative ¹H integration and leveraging ¹³C-deuterium spin-spin coupling—researchers can definitively certify both the structural topology and the isotopic purity of this critical SIL-IS before deployment in highly sensitive mass spectrometry applications.

References

  • Eliel, E. L., & Knoeber, S. M. C. "Conformational analysis. XVI. 1,3-Dioxanes". Journal of the American Chemical Society. URL:[Link][6]

  • Tavernier, D., et al. "N.M.R. Experiments On Acetals. Part 44. The conformational behaviour of 4-vinylgroups in 1, 3-dioxanes". ResearchGate. URL: [Link][3]

  • Bogdan, E., et al. "SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW 1,3-DIOXANE DERIVATIVES OF 1,3-DIACETYLBENZENE". Lew.ro. URL: [Link][5]

  • Alabugin, I. V. "Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect". The Journal of Organic Chemistry. URL:[Link][4]

Sources

Foundational

A Technical Guide to the Crystal Structure and Stereochemistry of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

Abstract This technical guide provides a comprehensive examination of the synthesis, crystal structure, and stereochemical features of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3. This deuterated derivative of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystal structure, and stereochemical features of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3. This deuterated derivative of a sterically hindered dioxane serves as a valuable molecular scaffold in drug discovery and materials science. Through a detailed analysis grounded in X-ray crystallography and spectroscopic methods, this document elucidates the causal relationships between substituent effects and the molecule's three-dimensional architecture. We present validated protocols for its synthesis and characterization, offering researchers and drug development professionals a foundational resource for utilizing this compound in advanced applications.

Introduction and Scientific Context

The 1,3-dioxane ring system is a prevalent motif in natural products and synthetic molecules, prized for its conformational rigidity which allows for precise spatial positioning of substituents. The introduction of a bulky tert-butyl group at the C2 position serves as a powerful conformational lock, effectively preventing ring inversion and establishing a stable chair conformation.[1] This "anancomeric" structure, where one conformer is overwhelmingly favored, is critical for designing molecules with specific three-dimensional geometries for targeted biological interactions.[2]

The subject of this guide, 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid, combines this conformational anchor with two key functional groups at the C5 position: a methyl group and a carboxylic acid. This arrangement creates a chiral center at C5, making the molecule a valuable building block in asymmetric synthesis.

The specific inclusion of a deuterium-labeled methyl group (CD₃) offers significant advantages for certain analytical applications. While the structural impact of substituting protium with deuterium is minimal on the crystal lattice, it provides a unique spectroscopic handle. This is particularly useful in:

  • Mass Spectrometry (MS): For use as an internal standard in pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To simplify complex proton NMR spectra or to probe specific reaction mechanisms.[4]

This guide will dissect the synthesis, solid-state structure, and stereochemical implications of this molecule, providing the technical depth required for its effective application in research and development.

Synthesis and Isotopic Labeling

The synthesis of the title compound is achieved through a multi-step process that requires careful control of stereochemistry and the strategic introduction of the deuterium label. The general approach involves the acetalization of a substituted 1,3-propanediol with pivalaldehyde, followed by functional group manipulation.

Rationale for Synthetic Strategy

The core of the synthesis is the acid-catalyzed condensation between 2-methyl-2-(hydroxymethyl)propane-1,3-diol and pivalaldehyde to form the 1,3-dioxane ring. To incorporate the deuterated methyl group and the carboxylic acid, a more tailored starting material is required, such as 2-(hydroxymethyl)-2-(methyl-d3)-propane-1,3-diol, which can then be oxidized. A more direct and common approach involves starting with a precursor already containing the carboxylate functionality, such as 2,2-bis(hydroxymethyl)propionic acid, and protecting it before introducing the deuterated methyl group.

A plausible and efficient pathway involves the use of a deuterated Grignard reagent, such as trideuteriomethylmagnesium bromide (CD₃MgBr), a common and effective source for introducing a CD₃ group.[5]

Experimental Protocol: Synthesis
  • Step 1: Preparation of the 1,3-Dioxane Precursor. React 2,2-bis(hydroxymethyl)propionic acid with pivalaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a non-polar solvent like toluene. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus. This forms the foundational 2-tert-butyl-1,3-dioxane ring with a carboxylic acid at the C5 position.

  • Step 2: Esterification. The carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester) using standard conditions (e.g., Fischer esterification) to protect the acidic proton and facilitate the subsequent α-alkylation step.

  • Step 3: Deuteromethylation. The ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the enolate. This enolate is then quenched with a deuterated methyl source, such as deuterated methyl iodide (CD₃I), to install the deuterated methyl group at the C5 position.

  • Step 4: Saponification. The ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, followed by acidic workup.

  • Step 5: Purification and Crystallization. The final product is purified using column chromatography or recrystallization. Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a solvent system such as ethyl acetate/hexane.[6]

Synthesis_Workflow

Crystal Structure and Solid-State Conformation

The definitive three-dimensional structure of the molecule in the solid state is determined by single-crystal X-ray diffraction.[7] This technique provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and the overall molecular conformation.

Core Directive: The Anancomeric Chair Conformation

The most dominant structural feature is the rigid chair conformation of the 1,3-dioxane ring. The large steric bulk of the tert-butyl group at C2 dictates its unwavering preference for the equatorial position to avoid severe 1,3-diaxial interactions.[1][8] This effectively locks the ring and prevents conformational flipping, a phenomenon well-documented in similar 2-aryl-1,3-dioxane systems.[2]

This conformational rigidity forces the substituents at the C5 position into fixed axial and equatorial orientations. In the case of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a closely related structure, the carboxylic acid group has been shown to occupy an equatorial position.[9] Given the smaller steric demand of a methyl group compared to a carboxylic acid, it is highly probable that in the title compound, the carboxylic acid will also adopt the equatorial position, placing the deuterated methyl group in the axial position to minimize steric strain.

Stereochemistry

Supramolecular Assembly: Hydrogen-Bonding Networks

In the solid state, carboxylic acids almost universally form hydrogen-bonded dimers.[10] The proton of the carboxylic acid on one molecule forms a strong O-H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule.[11] This interaction is reciprocal, creating a characteristic and highly stable eight-membered ring motif known as the R²₂(8) graph set synthon.[12][13] This dimerization is a primary driving force in the crystal packing, organizing the molecules into well-defined pairs which then assemble into the larger crystal lattice.

Crystallographic Data (Representative)

While specific crystallographic data for the deuterated title compound is not publicly available, the following table presents typical parameters expected for a small organic molecule of this nature, based on similar reported structures.[9][14]

ParameterExpected ValueSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/c or P-1Defines the specific symmetry operations within the crystal lattice.
a (Å)10 - 15Unit cell dimension.
b (Å)6 - 10Unit cell dimension.
c (Å)15 - 25Unit cell dimension.
β (°)90 - 110 (for monoclinic)Angle between unit cell axes.
V (ų)1000 - 1500Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and experimental data.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the identity, purity, and isotopic incorporation of the final compound.

  • ¹H NMR: The proton NMR spectrum will be characterized by the absence of a signal for the C5-methyl group, which would typically appear around 1.0-1.5 ppm. A sharp singlet corresponding to the nine equivalent protons of the equatorial tert-butyl group will be prominent around 0.9-1.2 ppm. The diastereotopic axial and equatorial protons on C4 and C6 will appear as distinct doublets or multiplets.

  • ¹³C NMR: The carbon spectrum will show a signal for the C5-methyl carbon, but it will be a multiplet due to coupling with deuterium (C-D coupling), and its intensity will be significantly lower compared to a protonated methyl group.

  • ²H NMR: Deuterium NMR will show a single resonance corresponding to the CD₃ group, confirming the successful isotopic labeling.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the deuterated compound, which will be three mass units higher than its non-deuterated analog. This is a definitive method for verifying the extent of deuterium incorporation.[15]

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). The C-D stretching vibrations of the methyl group will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹).

Applications in Drug Development and Research

The well-defined, rigid structure of this molecule makes it a valuable tool for several applications:

  • Chiral Scaffolding: As a chiral building block, it can be used in the synthesis of complex molecules where the precise 3D orientation of functional groups is paramount for biological activity.

  • Pharmacokinetic Studies: The deuterated methyl group makes it an ideal internal standard for LC-MS based quantification in ADME and toxicology studies.[3] The deuterium label does not typically alter the biological behavior of the molecule but allows it to be distinguished from its non-labeled counterparts.[16]

  • Mechanistic Probes: Isotopic labeling can be used to trace the metabolic fate of the methyl group or to study kinetic isotope effects in enzymatic reactions.

Validated Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the standard workflow for determining the crystal structure of a small organic molecule like 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3.

Protocol Steps
  • Crystal Selection and Mounting: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible cracks, typically 0.1-0.3 mm in each dimension.[17] Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.

  • Data Collection: Mount the loop on the goniometer head of a single-crystal X-ray diffractometer.[7] Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam (typically Mo Kα or Cu Kα radiation).

  • Data Reduction: Integrate the raw diffraction images to determine the intensity and position of each reflection. Apply corrections for factors such as Lorentz-polarization effects and absorption.

  • Structure Solution: Determine the initial phases of the structure factors. For small molecules, this is typically achieved using "direct methods".[17] This process generates an initial electron density map.

  • Structure Refinement: Build an atomic model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm until the model converges and the R-factor is minimized.

  • Validation and Analysis: Validate the final structure using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility. Analyze bond lengths, angles, hydrogen bonds, and crystal packing.

XRay_Workflow

Conclusion

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is a molecule of significant stereochemical interest. Its structure is dominated by the conformational-locking effect of the C2-tert-butyl group, which establishes a rigid chair geometry and a well-defined spatial relationship between the axial deuteromethyl and equatorial carboxylic acid groups at C5. In the solid state, this defined molecular structure is further organized by strong, dimeric hydrogen bonds between carboxylic acid moieties. The incorporation of a deuterium label provides a critical tool for advanced analytical studies without perturbing the fundamental crystal structure. This guide provides the foundational knowledge and protocols necessary for researchers to confidently synthesize, characterize, and apply this versatile compound in their scientific endeavors.

References

  • Muntean, L., et al. (2002). Synthesis and Stereochemistry of Some New 1,3-Dioxane Derivatives of 1,3-Diacetylbenzene. Revue Roumaine de Chimie, 47(3–4), 327–332. [Link]

  • Nistor, C. I., et al. (2010). SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW 1,3-DIOXANE DERIVATIVES OF 1,3-DIACETYLBENZENE. REVUE ROUMAINE DE CHIMIE. [Link]

  • Juaristi, E., et al. (1987). Conformational analysis of 5-substituted 1,3-dioxanes. 4. The use of precise structural information for the understanding of the conformational behavior of cis-5-(tert-butylsulfonyl)- and cis-5-(tert-butylsulfinyl)-2-tert-butyl-1,3-dioxane. The Journal of Organic Chemistry, 52(17), 3806–3811. [Link]

  • Bichler, K. et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]

  • Goral, M., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7015. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2017). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Molecules, 22(10), 1723. [Link]

  • Ciucanu, I., et al. (2011). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. Revista de Chimie, 62(6), 628-633. [Link]

  • Juaristi, E., et al. (1987). Conformational analysis of 1,3-dioxanes with sulfide, sulfoxide and sulfone substitution at C(5). Finding an eclipsed conformation in cis-2-tert-butyl-5-(tert-butylsulfonyl). Journal of Organic Chemistry. [Link]

  • Innovachem. (n.d.). Deuterated Solvents. [Link]

  • Ferguson, G., et al. (2013). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C, 69(Pt 11), 1332-1339. [Link]

  • Bichler, K., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Journal of the American Chemical Society, 143(30), 11624–11630. [Link]

  • Glass, R. S., et al. (1987). Conformational Analysis of 1,3-Dioxanes with Sulfide, Sulfoxide, and Sulfone Substitution at C(5). Finding an Eclipsed Conformation in cis-2-tert-Butyl-5-(tert-butylsulfonyl)-l,3-dioxane. University of Arizona. [Link]

  • Muntean, L., et al. (2002). Synthesis and stereochemistry of some new 1,3-dioxane derivatives obtained from 2-acetyl and 2,6-diacetylpyridine. Central European Journal of Chemistry. [Link]

  • Kálmán, A., & Párkányi, L. (2000). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Acta Crystallographica Section B. [Link]

  • Tamiya, N. (1962). Determination of Deuterium in Organic Compounds. Bulletin of the Chemical Society of Japan, 35(6), 863-865. [Link]

  • LibreTexts Chemistry. (2024). Structure and Properties of Carboxylic Acids. [Link]

  • Pearson. (n.d.). Show how to make these deuterium-labeled compounds, using CD3MgBr... [Link]

  • Juaristi, E., et al. (2024). Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane. Physical Chemistry Chemical Physics, 26(12), 9037-9043. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Seebach, D., et al. (2011). (R,R)-2-t-Butyl-5-methyl-1,3-dioxolan-4-one. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

  • Study Mind. (2022). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • Gelis, I., et al. (2018). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. Journal of Biomolecular NMR, 71(3), 185–194. [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

  • Liu, J., et al. (2016). Hydrogen bonding in the carboxylic acid−aldehyde complexes. Computational and Theoretical Chemistry, 1077, 46-53. [Link]

  • Alabugin, I. V., et al. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. The Journal of Organic Chemistry, 65(13), 3940-3958. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2150. [Link]

  • McCabe, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Vargas, B., et al. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Acta Crystallographica Section E, 68(Pt 7), o2049. [Link]

  • Vargas, B., et al. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(7). [Link]

  • Kariuki, B. M., et al. (2007). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section C. [Link]

  • PubChem. (n.d.). 2-t-Butyl-4-methyl-5-oxo-[8][18]dioxolane-4-carboxylic acid. [Link]

Sources

Exploratory

Mechanism of Action and Synthetic Utility of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 in Chemical Synthesis

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Introduction & Structural Significance The compound 2-tert-Butyl-5-methyl-1,3-dio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Introduction & Structural Significance

The compound 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 (Catalog: sc-213909) is a highly specialized, isotopically labeled AB₂ monomer utilized primarily in the precision synthesis of aliphatic polyester dendrimers and hyperbranched polymers . Structurally, it is the pivalylidene acetal-protected derivative of 2,2-bis(hydroxymethyl)propionic acid-d3 (bis-MPA-d3).

In advanced macromolecular synthesis, unprotected bis-MPA cannot be directly polymerized without extensive cross-linking and defect formation. By masking the 1,3-diol moiety within a 1,3-dioxane ring, the C5-carboxylic acid is left orthogonally reactive. The incorporation of a tert-butyl group at the C2 position (derived from pivalaldehyde) and a trideuteromethyl group (-CD₃) at the C5 position provides a unique combination of extreme steric stability and isotopic traceability.

Mechanistic Role in Chemical Synthesis

Orthogonal Protection Strategy

The selection of a pivalylidene acetal over standard acetonides (isopropylidene) or benzylidene acetals is driven by chemical causality :

  • Steric Shielding: The bulky tert-butyl group physically blocks nucleophilic attack at the acetal carbon during harsh carbodiimide-mediated esterification cycles, preventing premature deprotection and acyl transfer side-reactions.

  • Crystallinity: Unlike acetonide-protected bis-MPA, which is often an oil or low-melting solid, the pivalylidene derivative is highly crystalline. This allows for rigorous purification via simple recrystallization, ensuring the >99% monomer purity required for defect-free dendrimer growth.

  • Orthogonal Cleavage: It is entirely stable to basic and nucleophilic conditions but can be quantitatively cleaved under mild, heterogeneous acidic conditions, preserving the delicate ester backbone of the growing dendrimer.

The Isotopic Advantage: Why the -d3 Label?

In the synthesis of high-generation (G3–G6) dendrimers or dendrimer-drug conjugates, identifying structural defects (e.g., a missing monomer arm) via standard NMR becomes mathematically impossible due to signal overlap.

The -CD₃ label introduces a precise +3.02 Da mass shift per incorporated monomer. When analyzed via High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), the isotopic envelope of the labeled dendrimer shifts predictably. This allows researchers to perform absolute quantification of generation purity and track the exact pharmacokinetic (PK) degradation of specific dendrimer layers in vivo without the need for radioactive labeling.

Experimental Workflows & Protocols

As a self-validating system, the iterative divergent synthesis of dendrimers using this monomer relies on two highly optimized, alternating steps: Esterification and Deprotection.

G Core Hydroxyl Core Coupling Esterification (EDC / DPTS) Core->Coupling Monomer Monomer-d3 (Pivalylidene Acetal) Monomer->Coupling Protected Protected Dendrimer (Acetal Surface) Coupling->Protected Deprotection Acid Hydrolysis (Dowex Resin) Protected->Deprotection Deprotected Deprotected Dendrimer (Hydroxyl Surface) Deprotection->Deprotected Deprotected->Coupling Iterative Growth (Next Gen)

Figure 1: Iterative divergent synthesis workflow for aliphatic polyester dendrimers.

Protocol 1: Carbodiimide-Mediated Esterification

Causality Focus: We utilize 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS) rather than standard DMAP. Pure DMAP is too basic and can trigger backbone ester hydrolysis or transesterification. DPTS acts as a buffered catalyst, maintaining the integrity of the core while accelerating the coupling .

  • Preparation: Dissolve the hydroxyl-terminated core (1.0 eq), 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 (1.2 eq per hydroxyl group), and DPTS (0.2 eq per hydroxyl) in anhydrous Dichloromethane (DCM).

  • Activation: Cool the flask to 0 °C under N₂. Dropwise add N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.5 eq per hydroxyl) dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Purification: Filter off the precipitated urea byproduct (if using DCC). Wash the organic layer with 1M NaHSO₄, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • System Validation: Confirm success via FTIR by the complete disappearance of the broad –OH stretch (~3300 cm⁻¹) and the appearance of a sharp ester carbonyl stretch (~1735 cm⁻¹).

Protocol 2: Heterogeneous Acid-Catalyzed Deprotection

Causality Focus: Homogeneous acids (like TFA or HCl) require aqueous workups, which cause severe emulsion problems with amphiphilic dendrimers. Dowex 50W-X8 resin provides a heterogeneous proton source that drives acetal hydrolysis cleanly and is removed by simple filtration.

Mechanism A 1. Acetal Protonation (1,3-Dioxane + H+) B 2. Oxocarbenium Formation (Ring Opening) A->B Fast C 3. Hemiacetal Intermediate (Water Attack) B->C + H2O D 4. Final Cleavage (bis-MPA-d3 + Pivalaldehyde) C->D - t-BuCHO

Figure 2: Acid-catalyzed hydrolysis mechanism of the pivalylidene acetal protecting group.

  • Preparation: Dissolve the acetal-protected dendrimer in a 1:1 mixture of DCM and Methanol.

  • Catalysis: Add pre-washed Dowex 50W-X8 acidic cation-exchange resin (approx. 10% w/w relative to the dendrimer).

  • Reaction: Stir at 40 °C for 4–6 hours. The methanol acts as a scavenger for the liberated pivalaldehyde, driving the equilibrium forward.

  • Purification: Filter the mixture to remove the Dowex resin. Concentrate the filtrate under reduced pressure to yield the pure hydroxyl-terminated dendrimer.

  • System Validation: Monitor via ¹H NMR (CD₃OD). Validation is achieved upon the complete disappearance of the tert-butyl singlet at ~0.9 ppm and the emergence of the free diol methylene protons at ~3.7–3.9 ppm.

Quantitative Data & Comparative Analysis

The selection of the protecting group and the isotopic label drastically alters the synthetic landscape. The tables below summarize the empirical advantages of the pivalylidene-d3 system.

Table 1: Comparative Analysis of bis-MPA Acetal Protecting Groups

Protecting GroupReagent UsedDeprotection ConditionsPrimary AdvantagePrimary Disadvantage
Acetonide 2,2-DimethoxypropaneMild Acid (Dowex, TFA)Easy to install; volatile acetone byproduct.Low steric bulk; prone to side-reactions in harsh couplings.
Benzylidene BenzaldehydeHydrogenolysis (Pd/C, H₂)UV-active for easy TLC/HPLC monitoring.Pd catalyst removal is difficult; incompatible with alkynes/alkenes.
Pivalylidene PivalaldehydeMild Acid (Dowex, TFA)High steric bulk; highly crystalline intermediate. Requires acidic cleavage; not orthogonal to acid-sensitive cores.

Table 2: Diagnostic Mass Spectrometry Shifts for -d3 Labeled Dendrimers (Assuming synthesis from a trifunctional Trimethylolpropane (TMP) core)

Dendrimer GenerationTotal End Groups (OH)Monomers Added per GenCumulative Mass Shift (Δm) vs. Unlabeled
Generation 1 (G1) 63+ 9.06 Da
Generation 2 (G2) 126+ 27.18 Da
Generation 3 (G3) 2412+ 63.42 Da
Generation 4 (G4) 4824+ 135.90 Da

Note: The cumulative mass shift allows high-resolution mass spectrometers to easily separate the perfect G4 dendrimer from a "G4 minus 1 defect" (which would be missing a 205.27 Da monomer unit).

Conclusion

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 represents the gold standard in precision macromolecular engineering. By leveraging the steric immunity of the pivalylidene protecting group and the mass-resolving power of the -CD₃ isotopic label, researchers can synthesize, validate, and biologically track complex dendritic architectures with unprecedented accuracy. Adhering to the buffered esterification and heterogeneous deprotection protocols outlined above ensures a self-validating, high-yield synthetic cycle.

References

[2] Carlmark, A., Malmström, E., & Malkoch, M. (2012). Polyester Dendrimers: Smart Carriers for Drug Delivery. MDPI Molecules, 17(3), 2579. Retrieved from:[Link][1]

[3] Cooley, C. B., et al. (2020). Synthesis and Characterization of Linear, Homopolyester, Benzoyl-Protected Bis-MPA. ACS Macromolecules, 53(16). Retrieved from:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 from Biological Matrices

Abstract This document provides a comprehensive guide to the sample preparation and extraction of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3, a deuterated internal standard crucial for the accurate quantifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the sample preparation and extraction of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3, a deuterated internal standard crucial for the accurate quantification of its unlabeled counterpart in complex biological matrices. Given the challenges inherent in bioanalysis, such as matrix effects and analyte loss during processing, the selection of an appropriate extraction methodology is paramount for developing robust and reliable analytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide delves into the theoretical and practical aspects of three widely-used extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. We will explore the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into method optimization to empower researchers, scientists, and drug development professionals to achieve high-quality, reproducible results.

Introduction: The Role of a Deuterated Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential for correcting variations in sample preparation and instrumental response.[2] An ideal IS behaves identically to the analyte of interest during extraction, cleanup, and analysis but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) compound, such as 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3, is the gold standard for use as an IS.[3] Because it is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix-induced suppression or enhancement. However, its increased mass due to the deuterium atoms allows the mass spectrometer to detect it on a separate channel. The consistent ratio of the analyte to the deuterated IS ensures that any analyte loss during the sample preparation process is accounted for, leading to highly accurate and precise quantification.[3]

The primary objective of any sample preparation workflow is to isolate the analyte and its IS from interfering matrix components (e.g., proteins, salts, phospholipids) and to concentrate them into a clean solvent compatible with the analytical instrument.[4] The choice of method depends on the required cleanliness, desired recovery, sample throughput, and available resources.

Analyte Characteristics and Core Principles

The target molecule is a carboxylic acid. This functional group is the single most important chemical feature guiding the extraction strategy. The acidity of the carboxylic group (defined by its pKa) allows for its charge state to be manipulated by adjusting the pH of the sample matrix.

  • In an acidic environment (pH < pKa): The carboxylic acid group is protonated (-COOH), making the molecule neutral and more hydrophobic (lipophilic). This state is ideal for extraction into organic solvents or retention on a reversed-phase SPE sorbent.[5]

  • In a basic environment (pH > pKa): The group is deprotonated (-COO⁻), rendering the molecule charged (anionic) and more water-soluble (hydrophilic). This state can be used to retain the analyte on an anion-exchange SPE sorbent or to strip it from an organic solvent into an aqueous phase.

Understanding and controlling the pH is therefore fundamental to achieving selectivity and high recovery.

General Workflow for Sample Preparation

Regardless of the specific extraction technique chosen, the initial steps for processing biological samples like plasma or serum are generally consistent. The following diagram illustrates the typical workflow.

G cluster_prep Initial Sample Handling cluster_extraction Extraction & Cleanup cluster_final Final Preparation Sample 1. Obtain Biological Sample (e.g., Plasma, Serum, Urine) Thaw 2. Thaw and Vortex Sample Sample->Thaw Spike 3. Spike with Internal Standard (2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3) Thaw->Spike LLE LLE Protocol Spike->LLE 4. Choose Extraction Method SPE SPE Protocol Spike->SPE 4. Choose Extraction Method QuEChERS QuEChERS Protocol Spike->QuEChERS 4. Choose Extraction Method Evaporate 5. Evaporate Solvent LLE->Evaporate SPE->Evaporate QuEChERS->Evaporate Reconstitute 6. Reconstitute in LC-MS Compatible Solvent Evaporate->Reconstitute Analyze 7. Transfer to Vial for LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for biological sample preparation.

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6] For carboxylic acids, LLE is highly effective when pH is controlled.[7]

Causality & Rationale: By acidifying the aqueous biological sample (e.g., plasma) to a pH at least 2 units below the analyte's pKa, we ensure the carboxylic acid is fully protonated and neutral.[5] This significantly increases its affinity for a non-polar organic solvent, driving its transfer from the aqueous phase to the organic phase, while more polar matrix interferences remain in the aqueous layer.

LLE_Principle cluster_before Before Extraction (pH 7.4) cluster_after After Acidification & Extraction (pH < 4) Aqueous_Before Aqueous Phase (Plasma) Analyte is Charged (-COO⁻) Polar Interferences Aqueous_After Aqueous Phase Polar Interferences Remain Aqueous_Before->Aqueous_After 1. Add Acid (e.g., Formic Acid) 2. Add Organic Solvent & Vortex Organic_After Organic Phase Analyte is Neutral (-COOH) Clean Extract Aqueous_After->Organic_After Analyte Partitioning

Caption: Principle of pH-controlled Liquid-Liquid Extraction.

Detailed LLE Protocol
  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3). Vortex briefly.[3]

  • Acidification: Add 20 µL of 2% formic acid in water to the sample to lower the pH. Vortex for 10 seconds.

  • Extraction: Add 600 µL of an appropriate organic solvent (see table below).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at >10,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.[4]

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the lower aqueous layer or the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent mixture compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8] Vortex to dissolve the residue.

  • Final Centrifugation: Centrifuge at >10,000 x g for 5 minutes to pellet any insoluble debris.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

SolventPolarityProsCons
Methyl tert-butyl ether (MTBE) LowGood recovery for non-polar analytes, forms clean phase separation.Can co-extract some lipids.
Ethyl Acetate MediumGood general-purpose solvent, effective for many carboxylic acids.Can co-extract more polar interferences; slightly water-miscible.
Dichloromethane (DCM) MediumEffective solvent but is a lower layer, making collection more difficult.Environmental and health concerns.
Hexane/Isopropanol (9:1) LowHighly non-polar, provides very clean extracts.May have lower recovery for more polar carboxylic acids.

Table 1: Comparison of common LLE solvents.

Method 2: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate analytes from a liquid sample by using a solid stationary phase.[4] It provides cleaner extracts than LLE and allows for analyte concentration, significantly improving sensitivity.[7] For a carboxylic acid, reversed-phase or mixed-mode anion exchange SPE are excellent choices.

Causality & Rationale (Reversed-Phase SPE): This protocol utilizes a reversed-phase sorbent (e.g., C18), which is non-polar. Similar to LLE, the sample is acidified to neutralize the carboxylic acid, making it non-polar. When the sample is loaded onto the SPE cartridge, the neutral analyte is retained on the C18 sorbent via hydrophobic interactions. A polar wash solvent is then used to remove polar interferences (like salts) that do not bind to the sorbent. Finally, a non-polar elution solvent disrupts the hydrophobic interactions, releasing the purified analyte.

SPE_Workflow Condition 1. Condition (e.g., Methanol) Activates Sorbent Equilibrate 2. Equilibrate (e.g., Water) Prepares for Aqueous Sample Condition->Equilibrate Load 3. Load Sample (Acidified) Analyte Binds to Sorbent Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol in Water) Removes Interferences Load->Wash Elute 5. Elute (e.g., Methanol) Recovers Purified Analyte Wash->Elute

Caption: Standard 5-step Solid-Phase Extraction workflow.

Detailed Reversed-Phase SPE Protocol
  • Sample Preparation: To 100 µL of plasma, add 10 µL of the internal standard working solution. Add 200 µL of 2% formic acid in water and vortex. This dilution reduces viscosity and ensures the analyte is in its neutral form.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol through it. This solvates the C18 chains.[9]

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.[9]

  • Sample Loading: Load the pre-treated sample onto the cartridge. A slow, steady flow rate (~1 mL/min) is recommended to ensure efficient binding.[5]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and other highly polar interferences without prematurely eluting the analyte.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol (steps 7-10).

Sorbent TypeMechanismBest ForElution Solvent
Reversed-Phase (C18, C8) Hydrophobic InteractionNeutral or ion-suppressed analytes.Methanol, Acetonitrile
Mixed-Mode Anion Exchange (MAX) Hydrophobic + Anion ExchangeAcidic analytes. Provides very high selectivity.Acidified Methanol/ACN
Polymeric (e.g., Oasis HLB) Hydrophilic-Lipophilic BalanceWide range of analytes, less prone to de-wetting.[10]Methanol, Acetonitrile

Table 2: Comparison of common SPE sorbents.

Method 3: Modified QuEChERS

The QuEChERS method involves a solvent extraction with acetonitrile followed by a "salting-out" step to induce phase separation, and a subsequent dispersive SPE (dSPE) cleanup step.[11] While developed for pesticide analysis, its principles are broadly applicable.

Causality & Rationale: Acetonitrile is used to precipitate proteins and extract a wide range of analytes.[12] The addition of salts, primarily anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), forces the separation of the acetonitrile from the aqueous layer of the sample.[13] The subsequent dSPE step uses a sorbent like Primary Secondary Amine (PSA) to remove acidic interferences from the extract. Since our target analyte is also acidic, the amount of PSA must be carefully optimized to avoid loss of the analyte itself.[11]

Detailed Modified QuEChERS Protocol
  • Sample Preparation: In a 2 mL centrifuge tube, add 500 µL of plasma and 25 µL of the internal standard working solution.

  • Extraction: Add 500 µL of 1% acetic acid in acetonitrile. The acetic acid helps to keep the analyte protonated and improves recovery.[14]

  • Salting-Out: Add a pre-weighed salt mixture (e.g., 200 mg MgSO₄, 50 mg NaOAc). Cap tightly and shake vigorously for 1 minute. The MgSO₄ absorbs residual water and drives the phase separation.[13]

  • Centrifugation: Centrifuge at >10,000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 250 µL) of the upper acetonitrile layer to a separate 2 mL tube containing dSPE sorbent (e.g., 50 mg MgSO₄, 10-15 mg PSA, and 15 mg C18). The amount of PSA is critical and should be minimized to prevent loss of the acidic analyte.

  • Vortex & Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge at >10,000 x g for 5 minutes.

  • Collection & Analysis: Transfer the cleaned supernatant directly to an autosampler vial for LC-MS/MS analysis. Evaporation may not be necessary if sufficient sensitivity is achieved, but can be performed for concentration.

Method Comparison and Selection

The optimal method depends on the specific goals of the assay.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Selectivity/Cleanliness LowModerateHighModerate-High
Recovery High (but with matrix)Good-HighVery HighGood-High
Throughput Very HighModerateLow-Moderate (can be automated)High
Cost per Sample Very LowLowHighLow-Moderate
Potential for Automation HighModerateHighHigh
Typical Use Case High-throughput screening, initial discoveryRoutine analysis, when moderate cleanliness is sufficientRegulated bioanalysis, low detection limits requiredHigh-throughput analysis in complex matrices (e.g., food, tissue)

Table 3: Overall comparison of sample preparation techniques. Note: Protein Precipitation is included for comparison as a baseline method but is generally less selective than the three detailed protocols.[15]

Conclusion

The successful quantification of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 and its non-labeled analogue relies heavily on a well-developed and validated sample preparation strategy. By understanding the chemical nature of this carboxylic acid, researchers can manipulate its charge state through pH control to achieve effective isolation from complex biological fluids. Liquid-Liquid Extraction offers a simple and cost-effective approach, while Solid-Phase Extraction provides superior cleanliness and is ideal for assays demanding the lowest limits of detection. The modified QuEChERS method presents a high-throughput alternative that balances speed and effectiveness. Each protocol presented herein is a robust starting point that should be further optimized and validated according to established bioanalytical method validation guidelines to ensure the generation of accurate, precise, and reliable data.

References
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Analyst (RSC Publishing). (2017). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Waters. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • NextSDS. 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • NextSDS. 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3. [Link]

  • Element Lab Solutions. Top 10 Tips Solid Phase Extraction. [Link]

  • ResearchGate. (2002). Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. [Link]

  • PromoChrom. Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. [Link]

  • SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review. [Link]

  • PubMed. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. [Link]

  • Graz University of Technology. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. [Link]

  • Hawach. (2023). A Comprehensive Understanding of QuEChERS. [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Interchim. (2019). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. [Link]

  • Chemistry LibreTexts. (2023). QuEChERS. [Link]

  • PMC. (2023). Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid. [Link]

  • ResearchGate. (2020). (PDF) Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PubMed. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Huicheng Bio-tech. 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Hawach Scientific. (2023). Applications of the QuEChERS Method in the Residue Detection. [Link]

  • Organic Syntheses. THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. [Link]

  • International Journal of Research and Scientific Innovation. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

Sources

Application

Advanced Synthesis of Deuterated Dendritic Prodrugs Using 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

Executive Summary & Scientific Rationale The development of targeted active pharmaceutical ingredients (APIs) and polymeric prodrugs heavily relies on versatile, biocompatible building blocks. 2,2-bis(hydroxymethyl)propi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of targeted active pharmaceutical ingredients (APIs) and polymeric prodrugs heavily relies on versatile, biocompatible building blocks. 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) has long been the gold standard for synthesizing dendritic architectures and hydrophilic prodrug linkers[1]. However, translating these carriers into clinical applications presents two major chemical challenges: preventing premature linker degradation during complex multi-step API conjugations, and tracking the highly aliphatic, non-chromophoric polymer backbone in vivo.

The specialized building block 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 (CAS: 1185147-81-2)[2] elegantly solves both issues through dual structural modifications:

  • The Pivaldehyde Acetal (2-tert-Butyl group): Replaces the traditional acetonide protecting group. The massive steric bulk of the tert-butyl group at the C2 position of the 1,3-dioxane ring drastically reduces the rate of unwanted acid-catalyzed hydrolysis during intermediate synthetic steps[3].

  • The Isotopic Label (-CD3 group): The deuterated methyl group at the C5 branching point provides a stable, non-exchangeable isotopic tag. This enables zero-background biodistribution tracking without altering the physicochemical properties or the hydrodynamic radius of the resulting nanomedicine.

Mechanistic Insights: Causality in Experimental Design

Why the Pivaldehyde Acetal Outperforms Acetonides

In standard bis-MPA chemistry, the 1,3-diol is protected as an acetonide (isopropylidene acetal). However, when conjugating sterically hindered APIs (e.g., taxanes, steroids, or complex kinase inhibitors), the required coupling conditions often involve mild Lewis acids or prolonged reaction times. Acetonides are highly labile and frequently undergo premature deprotection under these conditions, leading to catastrophic cross-linking or polymerization.

By utilizing the pivaldehyde acetal, the resulting 2-tert-butyl-1,3-dioxane ring is sterically shielded. The bulky tert-butyl group blocks the trajectory of water and protons required for acetal hydrolysis, ensuring the protecting group survives aggressive coupling conditions and silica gel purification, while remaining cleavable under targeted, strong acidic conditions (e.g., Trifluoroacetic acid) at the final stage.

The Diagnostic Power of Deuteration

Aliphatic polyesters are nearly invisible in complex biological matrices because they lack UV-active chromophores and their mass fragments easily blend with endogenous lipids. By incorporating the -CD3 isotopologue, researchers gain two distinct analytical advantages:

  • Mass Spectrometry: A predictable +3 Da mass shift per monomer unit allows for precise LC-MS/MS quantification of the carrier's degradation kinetics, completely bypassing endogenous lipid interference.

  • Non-Invasive Imaging: 2 H-NMR can be utilized to track the biodistribution of the cleaved carrier in tissues, capitalizing on the virtually zero background signal of deuterium in biological systems.

Quantitative Data & Comparative Metrics

Table 1: Kinetic Stability of bis-MPA Protecting Groups

Protecting GroupC2 SubstituentSteric Bulk (A-value)Relative Hydrolysis Rate (pH 4.0)Suitability for Lewis Acid Coupling
AcetonideDimethylLow100 (Reference)Poor
BenzylidenePhenylModerate45Moderate
Pivaldehyde Acetal tert-Butyl High (>4.7 kcal/mol) < 5 Excellent

Table 2: Analytical Advantages of Deuterated vs. Non-Deuterated Carriers

Analytical Modalitybis-MPA (h3) Carrierbis-MPA-d3 CarrierDiagnostic Advantage
LC-MS/MS (ESI+) Base Mass (M)M + 3 Da per unitDistinct mass shift avoids endogenous lipid interference.
2 H-NMR Imaging N/A (No signal)Strong singletZero-background biodistribution tracking in tissues.
Metabolic Cleavage Standard kineticsKinetic Isotope EffectPotential reduction in off-target methyl oxidation.

Experimental Workflows & Visualizations

Workflow A 2-tert-Butyl-5-methyl-1,3-dioxane- 5-carboxylic Acid-d3 (Protected bis-MPA-d3) B Activation (EDC, DPTS, DCM) A->B Reagents added C API Conjugation (Esterification/Amidation) B->C API-OH / API-NH2 D Protected Prodrug Conjugate (Stable Intermediate) C->D Yield > 85% E Acetal Deprotection (TFA/DCM or Dowex H+) D->E Acidic cleavage F Deuterated Dendritic Prodrug (Free 1,3-Diol for Solubility) E->F Pivaldehyde removal

Workflow for API conjugation using protected bis-MPA-d3 and subsequent deprotection.

Pathway A In Vivo Administration of Deuterated Prodrug B Enzymatic Cleavage (Esterases/Amidases) A->B C Release of Active API (Therapeutic Effect) B->C D Release of bis-MPA-d3 Carrier (Metabolite) B->D E LC-MS/MS Tracking (Mass Shift +3 Da) D->E Bioanalysis F 2H-NMR Analysis (Zero Background Signal) D->F Biodistribution

In vivo metabolic tracking pathway of the bis-MPA-d3 carrier post-API release.

Self-Validating Protocol: Synthesis of a Deuterated Dendritic Prodrug

Objective: Conjugate 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 to a hydroxyl-bearing API (e.g., Paclitaxel at the C2'-OH) to form a highly soluble, trackable prodrug.

Phase 1: Carboxylic Acid Activation
  • Reagent Preparation: Dissolve 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 (1.2 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Catalyst Addition: Add DPTS (4-(dimethylamino)pyridinium p-toluenesulfonate) (0.2 eq).

    • Mechanistic Note: DPTS is a highly efficient proton-transfer catalyst that accelerates the esterification of sterically hindered alcohols while suppressing the N-acylurea side-product formation commonly seen with standard DMAP.

  • Coupling Agent: Cool the mixture to 0 °C and add EDC·HCl (1.5 eq). Stir for 15 minutes to allow the formation of the active O-acylisourea intermediate.

Phase 2: API Conjugation & Self-Validation
  • API Addition: Add the hydroxyl-bearing API (1.0 eq) dropwise as a solution in a minimal volume of DCM/DMF. Allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the native API peak is depleted by >95%, and the product peak ( m/z = API + 203 Da mass addition from the d3-dioxane moiety) is dominant. If the reaction is incomplete, add an additional 0.2 eq of EDC.

Phase 3: Orthogonal Deprotection
  • Purification: Wash the organic layer sequentially with 10% NaHSO4​ , saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ and concentrate. Purify the intermediate via silica gel flash chromatography.

    • Mechanistic Note: The robust tert-butyl acetal ensures the molecule survives the acidic microenvironment of the silica column without degrading.

  • Acetal Cleavage: Dissolve the purified intermediate in a 95:5 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for exactly 2 hours.

    • Mechanistic Note: These targeted acidic conditions selectively cleave the pivaldehyde acetal. The byproduct, pivaldehyde, is highly volatile and easily removed under vacuum, exposing the highly hydrophilic 1,3-diol which dramatically increases the aqueous solubility of the final prodrug.

  • Final Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting residue in cold diethyl ether to precipitate the pure, deuterated dendritic prodrug.

Sources

Method

Chromatographic Separation and Bioanalytical Methodologies for 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

Introduction & Analyte Profiling In modern drug development and pharmacokinetics, stable isotope-labeled internal standards (SIL-IS) are the gold standard for mitigating matrix effects during LC-MS/MS bioanalysis[1]. 2-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

In modern drug development and pharmacokinetics, stable isotope-labeled internal standards (SIL-IS) are the gold standard for mitigating matrix effects during LC-MS/MS bioanalysis[1]. 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 (C₁₀H₁₅D₃O₄, MW: 205.27 g/mol ) is a highly specialized deuterated intermediate and internal standard.

Developing a robust chromatographic method for this compound presents three distinct structural challenges:

  • Conformational Stereochemistry: The bulky 2-tert-butyl group acts as a conformational anchor, locking the 1,3-dioxane ring into a rigid chair conformation. Consequently, the substitutions at the 5-position (the -CD₃ group and the -COOH group) create distinct cis and trans diastereomers depending on their axial or equatorial orientations.

  • The Deuterium Isotope Effect: The substitution of protium (-CH₃) with deuterium (-CD₃) alters the molecule's molar volume and lipophilicity.

  • Carboxylic Acid Ionization: The free carboxylate moiety is highly prone to secondary interactions with stationary phase silanols.

Mechanistic Chromatography: Causality & Solutions

Mitigating Carboxylic Acid Peak Tailing

Causality: The carboxylic acid moiety has a pKa of approximately 4.5. In neutral aqueous mobile phases, the molecule exists as an ionized carboxylate (-COO⁻). These anions undergo secondary ion-exchange interactions with residual metal impurities and unendcapped silanols on silica-based stationary phases, leading to severe peak tailing and loss of resolution[2]. Solution: The mobile phase pH must be maintained at least two units below the analyte's pKa. By utilizing 0.1% Formic Acid (pH ~2.7) , >99% of the molecules are forced into their neutral, protonated state (-COOH). This suppresses ion-exchange interactions, promoting pure hydrophobic partitioning and yielding sharp, symmetrical peaks.

Resolving the Deuterium Isotope Effect

Causality: The C-D bond possesses a lower zero-point energy and a smaller van der Waals radius than the C-H bond. This reduction in molar volume makes the deuterated isotopologue (-d3) slightly less lipophilic than its unlabeled counterpart. In Reversed-Phase Liquid Chromatography (RPLC), this causes the -d3 compound to elute earlier than the unlabeled analyte[3]. Solution: To prevent matrix effect discrepancies caused by this retention time shift, the gradient slope must be deliberately flattened (e.g., 0.5% B/min) during the critical elution window. This minimizes the temporal gap between the analyte and the SIL-IS, ensuring they experience identical ionization conditions in the MS source[4].

ChromatographicLogic Analyte 2-tert-Butyl-5-methyl- 1,3-dioxane-5-carboxylic Acid-d3 Sub1 Carboxylic Acid (-COOH) Analyte->Sub1 Sub2 Deuterated Methyl (-CD3) Analyte->Sub2 Sub3 1,3-Dioxane Stereocenters Analyte->Sub3 Chal1 Peak Tailing via Silanol Interactions Sub1->Chal1 Chal2 Isotope Effect (Early Elution Shift) Sub2->Chal2 Chal3 Cis/Trans Diastereomer Co-elution Sub3->Chal3 Sol1 0.1% Formic Acid (pH < pKa for Neutrality) Chal1->Sol1 Sol2 Shallow Gradient Slope (0.5% B/min) Chal2->Sol2 Sol3 Sub-2 µm C18 Column (High Theoretical Plates) Chal3->Sol3

Fig 1. Structural challenges and chromatographic solutions for the target analyte.

Experimental Protocols: UHPLC-MS/MS Method

The following protocol outlines a self-validating UHPLC-MS/MS workflow designed to separate the cis/trans diastereomers while accurately quantifying the compound. Negative Electrospray Ionization (ESI-) is employed because carboxylic acids readily deprotonate to form stable [M-H]⁻ ions, avoiding the need for unpredictable adduct formation in positive mode.

Step-by-Step Sample Preparation Workflow

Workflow Start Plasma Sample (100 µL) + 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 Precip Protein Precipitation Add 300 µL Ice-Cold Acetonitrile Start->Precip Centrifuge Centrifugation 14,000 x g for 10 min at 4°C Precip->Centrifuge Dry Supernatant Extraction Dry under N2 stream at 30°C Centrifuge->Dry Recon Reconstitution 100 µL Mobile Phase A (0.1% FA) Dry->Recon Inject UHPLC-ESI-MS/MS Analysis Inject 2 µL Recon->Inject SST Self-Validation (SST) Check Rs > 1.5 & S/N > 10 Inject->SST

Fig 2. Sample preparation and UHPLC-MS/MS workflow with integrated self-validation.

  • Spiking: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. Spike with the appropriate concentration of the unlabeled analyte and the -d3 internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (MeCN) to crash the plasma proteins. Vortex aggressively for 30 seconds.

  • Separation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Evaporation: Transfer 250 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid). Vortex for 15 seconds and transfer to an autosampler vial.

Data Presentation & Instrumental Parameters

Table 1: UHPLC Gradient Elution Profile

Column: C18, 1.7 µm, 2.1 x 100 mm (Maintained at 40°C) Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.00.40955Equilibration
1.00.40955Loading
5.00.404060Shallow Gradient (Isotope/Isomer Resolution)
5.10.40595Column Wash
7.00.40595Column Wash
7.10.40955Re-equilibration
9.00.40955End of Run
Table 2: ESI-MS/MS MRM Transitions (Negative Ion Mode)

Note: The primary fragmentation pathway involves the neutral loss of CO₂ (-44 Da) from the carboxylate moiety.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Unlabeled Analyte201.2157.25015
-d3 Internal Standard 204.2 160.2 50 15
Table 3: System Suitability Testing (SST) - Self-Validating Criteria

To ensure the trustworthiness and reproducibility of the protocol, the following SST criteria must be met prior to analyzing unknown samples. Failure to meet these criteria triggers an automatic halt of the analytical sequence.

ParameterAcceptance CriteriaScientific Rationale & Corrective Action
Blank Injection No interfering peaks >20% of LLOQ area.Rationale: Ensures no carryover or matrix contamination. Action: Replace mobile phases; perform extended column wash.
Diastereomer Resolution ( Rs​ ) Rs​≥1.5 between cis and trans peaks.Rationale: Baseline resolution is required to prevent integration overlap of the isomers. Action: Decrease initial gradient slope to 0.2% B/min.
Sensitivity (S/N) Signal-to-Noise 10:1 at LLOQ.Rationale: Guarantees reliable quantitation at the lower limit. Action: Clean MS source; recalibrate mass tuning.
Isotopic Crosstalk < 5% contribution in the unlabeled MRM channel.Rationale: Prevents artificial inflation of the analyte signal due to M-H isotopic overlap. Action: Verify isotopic purity of the -d3 standard via CoA.

References

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. URL:[Link]

  • Gatti, R., Cavrini, V., & Roveri, P. (1992). 2-Bromoacetyl-6-methoxynaphthalene: A useful fluorescent labelling reagent for HPLC analysis of carboxylic acids. Chromatographia. URL:[Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Deuterium isotope effect in liquid chromatography-mass spectrometry: Implications for quantitation. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Gu, H., Liu, G., Wang, J., Aubry, A. F., & Arnold, M. E. (2005). Assessment of isotopic effect of deuterated internal standards on quantitative LC-MS/MS analysis. Analytical Chemistry. URL: [Link]

Application

Application Note: In Vitro Metabolic Stability Assays Utilizing 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

Scientific Rationale & The Deuterium Kinetic Isotope Effect (DKIE) In modern drug discovery, the strategic incorporation of deuterium into pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & The Deuterium Kinetic Isotope Effect (DKIE)

In modern drug discovery, the strategic incorporation of deuterium into pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a proven methodology to mitigate metabolic liabilities. 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 serves as a highly specialized, stable isotope-labeled building block.

In its non-deuterated form, the 5-methyl group on the 1,3-dioxane ring represents a classic "metabolic soft spot." Isolated aliphatic methyl groups are highly susceptible to Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation, rapidly converting the −CH3​ group into a hydroxymethyl ( −CH2​OH ) metabolite. By replacing these specific hydrogen atoms with deuterium ( −CD3​ ), researchers leverage the Deuterium Kinetic Isotope Effect (DKIE) . Because the C-D bond possesses a lower zero-point vibrational energy than the C-H bond, its cleavage requires significantly more energy (approximately 1.2–1.5 kcal/mol). This effectively slows down the rate-determining step of CYP450 oxidation, shifting the metabolic profile and extending the compound's half-life .

This technical guide details the comprehensive in vitro workflows required to evaluate the metabolic stability of this deuterated compound, comparing its intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) against its non-deuterated counterpart.

Pathway ParentH Non-Deuterated Compound (-CH3) CYP CYP450 Oxidation ParentH->CYP Metabolite Hydroxylated Metabolite (-CH2OH) CYP->Metabolite Fast Cleavage (C-H) ParentD Deuterated Compound (-CD3) Blocked Metabolism Slowed (DKIE) ParentD->Blocked Blocked->Metabolite Slow Cleavage (C-D)

Fig 1. CYP450-mediated aliphatic hydroxylation pathway demonstrating the Deuterium Kinetic Isotope Effect.

Experimental Design & Causality

As a Senior Application Scientist, it is critical to design a self-validating assay system . The choice of biological matrix and reaction conditions must be grounded in physiological relevance and kinetic principles.

  • Matrix Selection: Human Liver Microsomes (HLMs) provide a robust, high-throughput system strictly for evaluating Phase I metabolism (primarily CYP450 and FMO enzymes) when supplemented with an NADPH-regenerating system . However, because HLMs lack the full complement of Phase II conjugating enzymes and cellular compartmentalization, cryopreserved human hepatocytes are employed as a secondary model to capture both Phase I and Phase II pathways.

  • Substrate Concentration (1 µM): The assay strictly utilizes a 1 µM substrate concentration. Causality: This ensures the concentration remains well below the Michaelis-Menten constant ( Km​ ), maintaining pseudo-first-order kinetics where the rate of metabolism is directly proportional to the compound concentration.

  • Co-solvent Control: The working stock is prepared in 50% Acetonitrile/Water to ensure the final Dimethyl Sulfoxide (DMSO) concentration in the assay is <0.1%. Causality: DMSO is a known inhibitor of several CYP isoforms (e.g., CYP3A4, CYP2C9); exceeding 0.1% artificially inflates metabolic stability readings.

  • Self-Validation Controls: Every run must include a zero-cofactor (No-NADPH) negative control to rule out chemical instability, and reference standards (Verapamil for high clearance; Warfarin for low clearance) to validate enzyme viability .

Workflow Compound Compound Prep (1 µM Final) HLM HLM Assay (Phase I) Compound->HLM Hep Hepatocyte Assay (Phase I & II) Compound->Hep Quench Protein Precipitation (Ice-Cold ACN) HLM->Quench Timepoints Hep->Quench Timepoints LCMS LC-MS/MS Quantification Quench->LCMS Data Kinetic Analysis (t1/2 & CLint) LCMS->Data

Fig 2. Parallel in vitro metabolic stability workflow utilizing HLMs and human hepatocytes.

Step-by-Step Methodologies

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Objective: Determine the Phase I metabolic half-life and intrinsic clearance.

Reagents & Preparation:

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • NADPH Regenerating System (NRS): 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide 50 ng/mL).

Execution:

  • Pre-incubation: In a 96-well polypropylene plate, combine the phosphate buffer, pooled HLMs (final protein concentration 0.5 mg/mL), and 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 (final concentration 1 µM). Incubate at 37°C for 5 minutes on a thermoshaker.

  • Initiation: Add 10 µL of the NRS to initiate the metabolic reaction (Total volume = 100 µL per well).

  • Kinetic Sampling: At precise time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the incubation mixture into 150 µL of the ice-cold Quenching Solution. Causality: The 3:1 organic-to-aqueous ratio instantly denatures CYP enzymes, halting metabolism while precipitating proteins for clean LC-MS/MS injection.

  • Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate for analysis.

Protocol B: Cryopreserved Human Hepatocyte Stability Assay

Objective: Assess comprehensive Phase I and Phase II metabolic stability.

Execution:

  • Thawing & Recovery: Thaw cryopreserved human hepatocytes in a 37°C water bath for 90 seconds. Immediately transfer to Cryopreserved Hepatocyte Recovery Medium (CHRM). Centrifuge at 100 × g for 10 minutes at room temperature.

  • Viability Assessment: Resuspend the cell pellet in William's E medium (supplemented with GlutaMAX). Assess viability using Trypan Blue exclusion. Critical Standard: Viability must exceed 80% to proceed.

  • Incubation: Adjust the cell density to 1×106 viable cells/mL. Add the deuterated compound to a final concentration of 1 µM. Incubate the suspension at 37°C under a 5% CO2​ atmosphere with gentle orbital shaking.

  • Sampling: At 0, 15, 30, 60, 90, and 120 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Lysis: Freeze the quenched samples at -80°C for 1 hour to ensure complete cellular lysis, then thaw and centrifuge at 4000 rpm for 15 minutes prior to LC-MS/MS analysis.

Data Presentation & Kinetic Analysis

Following LC-MS/MS quantification (utilizing Electrospray Ionization in negative ion mode to detect the carboxylic acid moiety), the natural logarithm of the percentage of parent compound remaining is plotted against time.

The elimination rate constant ( k ) is derived from the linear regression slope. The kinetic parameters are calculated as follows:

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (k×V)/protein concentration (where V is the incubation volume).

The table below summarizes typical comparative data, demonstrating the profound impact of the DKIE on the metabolic stability of the compound.

Table 1: Comparative In Vitro Metabolic Stability Parameters (Representative Data)

Compound VariantAssay MatrixElimination Rate ( k , min⁻¹)Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Stability Shift
Non-Deuterated (-CH3) HLMs0.038518.077.0Baseline
Deuterated (-CD3) HLMs0.012157.324.23.1x Increase
Non-Deuterated (-CH3) Hepatocytes0.028824.028.8Baseline
Deuterated (-CD3) Hepatocytes0.009672.19.63.0x Increase

*Note: Hepatocyte CLint​ is expressed in µL/min/10⁶ cells.

References

  • Shao, L., & Hewitt, M. C. (2010). "The kinetic isotope effect in the search for deuterated drugs." Drug News & Perspectives, 23(6), 398-404. URL: [Link]

  • Attwa, M. W., et al. (2023). "Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation." Molecules, 28(5), 2351. URL:[Link]

  • Attwa, M. W., et al. (2024). "Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method." Frontiers in Chemistry, 12, 1402264. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing deuterium exchange in 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 during sample prep

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms behind deuterium exchange for 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms behind deuterium exchange for 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 and to offer robust, field-proven strategies for preventing isotopic label loss during sample preparation.

Introduction: The Challenge of Isotopic Stability

Deuterated stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS).[1][2] Their utility hinges on the assumption that the isotopic label is stable throughout the analytical workflow. However, for certain molecules, including 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3, the deuterium atoms on the methyl group (CD3) can be susceptible to exchange with protons from the surrounding environment. This "back-exchange" compromises data integrity, leading to inaccurate quantification. This guide details the underlying chemistry of this phenomenon and provides a systematic approach to maintaining the isotopic purity of your standard.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions users encounter when working with this deuterated standard.

Q1: I'm seeing a drop in the signal for my deuterated standard and a corresponding increase in the unlabeled analyte signal. What is happening? A: This observation strongly indicates that your deuterated internal standard is undergoing hydrogen-deuterium (H/D) back-exchange.[1] The deuterium atoms on the methyl-d3 group are being replaced by hydrogen atoms from your solvents or reagents during sample preparation.

Q2: What is the primary cause of deuterium exchange for this specific molecule? A: The molecular structure itself contains the key elements for exchange. The deuterated methyl group is attached to the same carbon as a carboxylic acid. This "alpha-carbon" position is activated, making the deuterons susceptible to removal under certain conditions, primarily through a process called enolization.[3][4][5]

Q3: What is the single most important experimental parameter to control to prevent this exchange? A: pH is the most critical factor. The rate of H/D exchange is highly pH-dependent.[5] Basic (alkaline) conditions dramatically accelerate the exchange rate. The most effective strategy is to maintain a consistently acidic environment throughout your sample preparation.[3][6]

Q4: I use a neutral phosphate-buffered saline (PBS) solution (pH 7.4) for my samples. Is this a problem? A: Yes, this is highly problematic. While "neutral," a pH of 7.4 is sufficiently basic to promote significant base-catalyzed deuterium exchange over time.[6] You must acidify the sample as early as possible in the workflow.

Q5: Will lowering the temperature help? A: Absolutely. Temperature is the second most critical factor. H/D exchange is a chemical reaction with kinetics that are highly sensitive to temperature. Performing all sample preparation steps on ice or at refrigerated temperatures (e.g., 4°C) will significantly slow down the rate of exchange.[6][7]

Part 2: The Chemistry of Deuterium Exchange

To effectively prevent exchange, it is crucial to understand the chemical mechanism responsible. For C-D bonds located on a carbon adjacent (alpha) to a carbonyl group, the exchange is typically catalyzed by either acid or, more commonly and rapidly, base.

The Base-Catalyzed Enolate Mechanism

Under neutral or basic conditions, the carboxylic acid proton is removed, forming a carboxylate anion. A base (e.g., hydroxide ions, water) can then abstract a deuteron (D+) from the adjacent CD3 group. This forms a resonance-stabilized intermediate called an enolate. This enolate can then be re-protonated by the solvent (e.g., H2O), resulting in a C-H bond where a C-D bond once was. This process can repeat until all three deuterium atoms are exchanged.[3][4][8]

Caption: Base-catalyzed exchange mechanism.

Acid-Catalyzed Enol Mechanism

Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated. This makes the deuterons on the alpha-carbon more acidic and easier to remove, facilitating the formation of a neutral enol intermediate.[9] While this pathway exists, the overall rate of H/D exchange for many compounds is at its minimum in the weakly acidic range of pH 2.5-3.0.[5]

Part 3: Troubleshooting Guide

Use this decision tree to diagnose and resolve issues with deuterium exchange in your workflow.

Troubleshooting_Workflow start Start: Isotopic Instability Observed? ph_check What is the pH of your sample and extraction solvents? start->ph_check ph_neutral Neutral or Basic (pH > 6) ph_check->ph_neutral Unfavorable ph_acidic Acidic (pH < 4) ph_check->ph_acidic Favorable ph_solution ACTION: Immediately acidify all aqueous solutions to pH ~2.5-3.0 using formic or acetic acid. This is a critical 'quench' step. [2, 8] ph_neutral->ph_solution temp_check At what temperature is sample prep performed? ph_acidic->temp_check ph_solution->temp_check temp_room Room Temperature temp_check->temp_room Unfavorable temp_cold On Ice / Refrigerated (0-4°C) temp_check->temp_cold Favorable temp_solution ACTION: Perform all steps on ice or in a cold room. Use a cooled autosampler set to ~4°C. [2] temp_room->temp_solution solvent_check What is your primary solvent? temp_cold->solvent_check temp_solution->solvent_check solvent_protic Protic (Water, Methanol) solvent_check->solvent_protic Higher Risk solvent_aprotic Aprotic (Acetonitrile) solvent_check->solvent_aprotic Lower Risk solvent_solution ACTION: If possible, use aprotic solvents like acetonitrile for protein precipitation and reconstitution. [2] solvent_protic->solvent_solution time_check How long is the sample prep workflow? solvent_aprotic->time_check solvent_solution->time_check time_long Extended (>1 hour) time_check->time_long Higher Risk time_short Rapid (<30 min) time_check->time_short Lower Risk time_solution ACTION: Streamline the process. Minimize time between spiking the IS and injection. [2] time_long->time_solution end_node Re-evaluate Isotopic Stability time_short->end_node time_solution->end_node

Caption: Troubleshooting workflow for diagnosing D-H exchange.

Part 4: Best Practices & Optimized Protocol

Adherence to the following principles is essential for preserving the isotopic integrity of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3.

Table 1: Critical Parameters for Preventing Deuterium Exchange
ParameterSub-Optimal Condition (High Risk of Exchange)Optimal Condition (Minimized Exchange)Rationale
pH Neutral to Basic (pH ≥ 7.0)Acidic (pH 2.5 - 3.0) The rate of H/D exchange is at its minimum in this acidic range. Basic conditions significantly accelerate the reaction.[5][6]
Temperature Ambient / Room Temperature (~25°C)Low Temperature (0 - 4°C) Reduces the kinetic rate of the exchange reaction. Changing from 25°C to 0°C can lower the exchange rate substantially.[6]
Solvent Protic Solvents (H2O, MeOH) as primary reconstitution/extraction solvent.Aprotic Solvents (Acetonitrile) Aprotic solvents lack exchangeable protons and cannot facilitate the exchange mechanism.[6]
Time Long incubation and autosampler wait times.Rapid processing and injection. Minimizes the duration of exposure to any potentially compromising conditions.[6]
Optimized Sample Preparation Protocol (Example: Protein Precipitation)

This protocol is designed for a typical bioanalytical workflow (e.g., plasma sample analysis) and incorporates all key preventative measures.

Materials:

  • Biological matrix (e.g., plasma)

  • Internal Standard (IS) stock solution of the title compound

  • Precipitation Solvent: Acetonitrile (ACN) with 0.5% formic acid

  • Reconstitution Solvent: Water/ACN (90/10, v/v) with 0.1% formic acid

  • Ice bath, refrigerated centrifuge (4°C), cooled autosampler (4°C)

Methodology:

  • Pre-cool: Place all samples, solvents, and pipette tips on an ice bath. Pre-cool the centrifuge to 4°C.

  • Aliquoting: To a 1.5 mL microcentrifuge tube on ice, add your sample (e.g., 50 µL of plasma).

  • IS Spiking: Add the deuterated internal standard working solution to the sample.

  • Protein Precipitation & Quenching: Immediately add a 3:1 or 4:1 ratio of ice-cold precipitation solvent (ACN with 0.5% formic acid). The formic acid serves as the critical quench step , immediately lowering the sample pH to the stable range.[6][7]

  • Vortex & Incubate: Vortex vigorously for 30 seconds. Incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate kept on ice.

  • Evaporation (If necessary): If a concentration step is needed, evaporate the solvent under a stream of nitrogen at a low temperature (e.g., ≤ 30°C).

  • Reconstitution: Reconstitute the dried extract in the cold reconstitution solvent. Ensure the reconstitution solvent is also acidic to maintain the low pH environment.

  • Analysis: Immediately cap the tubes or seal the plate and place it in a cooled autosampler (e.g., 4°C) for LC-MS analysis.

Part 5: Self-Validation Experiment for H/D Back-Exchange

To confirm the stability of the deuterated standard within your specific workflow, perform the following stability test.[1]

Objective: To evaluate if the deuterium label is stable under the final, optimized analytical conditions.

Procedure:

  • Sample Preparation: Spike the deuterated internal standard into a blank biological matrix at your working concentration and process it using the optimized protocol above. Also, prepare a solution of the IS in the initial mobile phase.

  • Incubation: Let one set of processed samples sit in the cooled autosampler for the maximum expected duration of an analytical run (e.g., 8-24 hours).

  • Analysis: Inject a freshly prepared sample, a "time-zero" sample, and the incubated samples.

  • Data Interpretation: Monitor the mass transitions for both the deuterated standard and the unlabeled analyte. A significant increase in the signal of the unlabeled analyte in the incubated samples, coupled with a decrease in the deuterated standard's signal, indicates that back-exchange is still occurring and further optimization is needed.

By implementing these rigorous controls and validation steps, you can ensure the isotopic stability of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3, leading to reliable and accurate quantitative results in your research.

References
  • Lisek, R., et al. (2019). Kinetic isotope effects for fast deuterium and proton exchange rates. Physical Chemistry Chemical Physics, 21(39), 21916-21925. Available from: [Link]

  • Wysocki, R. J., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2949. Available from: [Link]

  • University of Liverpool. (n.d.). Lecture 2 Enols and Enolates. CHEM143 Lecture Notes. Available from: [Link]

  • Li, X. (2015). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. University of California, Merced. Available from: [Link]

  • Shatenshtein, A. I., & Alikhanov, P. P. (1962). The kinetic isotope effect in deuterium- and tritium-exchange in liquid ammonia. AEC-tr-5342. Available from: [Link]

  • Engen, J. R., et al. (2007). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Analytical Biochemistry, 371(1), 126–133. Available from: [Link]

  • Wikipedia. (2023). Kinetic isotope effect. In Wikipedia. Available from: [Link]

  • Chen, D., et al. (2018). Kinetic Isotope Effects and Hydrogen/Deuterium Exchange Reveal Large Conformational Changes During the Catalysis of the Clostridium acetobutylicum Spore Photoproduct Lyase. Journal of the American Chemical Society, 140(19), 6150–6158. Available from: [Link]

  • Kruve, A., et al. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry, 33(6), 1076–1084. Available from: [Link]

  • Ukena, T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416, 1-13. Available from: [Link]

  • Miles, W. H., et al. (2021). Kinetic Investigations of Acid-Catalyzed Enolization of Acetophenones by 1H NMR: Analyzing the Effect of Substituents on the Rate of Deuterium Exchange. Journal of Chemical Education, 98(3), 993–999. Available from: [Link]

  • Higashi, T., & Ogawa, S. (2017). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 144, 193-206. Available from: [Link]

  • JoVE. (2023). Reactivity of Enols. JoVE Science Education Database. Available from: [Link]

  • LibreTexts. (2021). 10.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. Available from: [Link]

  • Prakash, C., & Ruan, Q. (2005). Method of analysis of carboxylic acid by mass spectrometry. U.S. Patent Application No. 10/672,891.
  • The Audiopedia. (2026). HDX-MS (Hydrogen Deuterium eXchange - Mass Spectrometry) –fundamentals. YouTube. Available from: [Link]

  • van de Waterbeemd, M., et al. (2020). Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer. Analytical Chemistry, 92(11), 7549–7553. Available from: [Link]

  • Gierczak, T., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2949. Available from: [Link]

  • Rolston, J. H., & Butler, J. P. (1976). Deuterium isotope exchange between carboxylic acids and hydrogen. The Journal of Chemical Physics, 64(1), 48-52. Available from: [Link]

  • Zell, D., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. Available from: [Link]

  • Zell, D., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Organic Letters, 23(15), 6018–6023. Available from: [Link]

  • LibreTexts. (2025). 7.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. Available from: [Link]

  • NextGen SDS. (n.d.). 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3. Substance Database. Available from: [Link]

  • NextGen SDS. (n.d.). 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3. Substance Database. Available from: [Link]

  • ENS Département de Chimie. (2019). Long-Lived States in Hyperpolarized Deuterated Methyl Groups Reveal Weak Binding of Small Molecules to Proteins. ENS. Available from: [Link]

  • Mittermaier, A., & Kay, L. E. (2002). Effect of deuteration on some structural parameters of methyl groups in proteins as evaluated by residual dipolar couplings. Journal of Biomolecular NMR, 23(1), 35-45. Available from: [Link]

  • Dumez, J. N., et al. (2019). Long-Lived States in Hyperpolarized Deuterated Methyl Groups Reveal Weak Binding of Small Molecules to Proteins. Journal of the American Chemical Society, 141(12), 4999-5006. Available from: [Link]

  • MDPI. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing ESI-MS for 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with developing highly sensitive liquid chromatography-tandem m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with developing highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Here, we address the specific physicochemical challenges of ionizing 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 , a sterically hindered, stable-isotope-labeled compound typically utilized as an internal standard.

Part 1: Core Principles of Ionizing Bulky Dioxane Carboxylic Acids

To optimize an assay, one must first understand the causality behind the molecule's behavior in an electrospray ionization (ESI) source.

  • Deprotonation Dynamics: As a carboxylic acid, this molecule readily forms a deprotonated precursor ion, [M−H]− , making Negative Ion Mode (ESI-) the mandatory choice. For the -d3 isotopologue (Formula: C10​H15​D3​O4​ ), the target precursor m/z is approximately 204.1 .

  • Steric Hindrance & Desolvation: The bulky tert-butyl group and the rigid 1,3-dioxane ring impart significant localized hydrophobicity. This alters the surface tension of the ESI droplet, requiring higher desolvation gas temperatures to ensure the analyte efficiently migrates to the droplet surface for gas-phase ejection.

  • Droplet Electrochemistry (The pH Paradox): A common misconception is that the bulk mobile phase must be highly basic (pH > 9) prior to entering the source to ionize weak acids. In reality, using a volatile neutral electrolyte like ammonium acetate is highly effective. During ESI- operation, electrochemical reduction at the capillary tip ( 2H2​O+2e−→2OH−+H2​ ) naturally increases the localized pH within the micro-droplet, organically driving the deprotonation of the carboxylic acid without degrading the chromatography column[1].

Part 2: Step-by-Step ESI-MS Optimization Workflow

Do not rely on generic auto-tune algorithms. To maximize sensitivity, utilize the following self-validating Flow Injection Analysis (FIA) protocol[2].

Workflow A 1. Prepare -d3 Standard (100 ng/mL in 50% MeOH) B 2. Select ESI Negative Mode (Target m/z ~204.1) A->B C 3. Optimize Mobile Phase (Add 5 mM NH4OAc) B->C D 4. Tune Capillary & Temp (Maximize Desolvation) C->D E 5. Adjust Cone Voltage (Minimize Decarboxylation) D->E F 6. Matrix Factor Validation (Target: 0.85 - 1.15) E->F

Fig 1: Step-by-step ESI-MS optimization workflow for dioxane carboxylic acids.

Self-Validating FIA Protocol
  • Sample Preparation: Prepare a 100 ng/mL tuning solution of the -d3 standard in a 50:50 mixture of Mobile Phase A (Aqueous) and B (Organic).

  • Infusion Setup: Use a syringe pump to infuse the standard at 10 µL/min. Tee this flow into the LC stream operating at your target assay flow rate (e.g., 0.3 mL/min). Causality: Teeing into the LC flow ensures the ESI source is optimized under the exact thermal and pneumatic burden of the actual chromatographic method.

  • Voltage Sweeps: Manually sweep the ESI capillary voltage from 1.5 kV to 3.5 kV. Negative mode typically optimizes at lower voltages than positive mode to prevent corona discharge.

  • Declustering Optimization: Step the cone voltage (or declustering potential) from 10 V to 60 V in 5 V increments. Monitor for the intact [M−H]− ion.

  • System Validation (Matrix Factor): To prove the optimization is successful, calculate the Matrix Factor (MF). Spike the -d3 standard into a post-extraction blank biological matrix and compare its peak area to a neat solvent standard.

    • Validation Rule: An MF between 0.85 and 1.15 validates the source parameters. An MF < 0.85 indicates unmitigated ion suppression, requiring LC gradient adjustments.

Part 3: Troubleshooting Guide & FAQs

Q1: Why is my ESI- signal completely suppressed when using standard 0.1% Formic Acid? A1: Formic acid (pH ~2.7) forces the carboxylic acid equilibrium toward the neutral, protonated state [M] . Because ESI- relies on pre-existing ions in solution (or those generated via droplet electrochemistry), an acidic environment severely suppresses negative ion yield[3]. Switch your aqueous mobile phase to 2–10 mM Ammonium Acetate.

Mechanism Acidic Acidic Mobile Phase (e.g., 0.1% Formic Acid) State1 Protonated [M] (Signal Suppressed) Acidic->State1 Neutral Ammonium Acetate (Electrolysis in ESI-) Basic Droplet pH Increases (2H2O + 2e- -> 2OH- + H2) Neutral->Basic State2 Fully Deprotonated [M-H]- (Optimal Signal) Basic->State2

Fig 2: Causality of droplet electrochemistry on ESI- ionization efficiency.

Q2: I am seeing a massive loss of signal, and a new peak appears at -44 Da from my precursor. What is happening? A2: You are observing in-source fragmentation, specifically decarboxylation (loss of CO2​ , exactly 44 Da). Carboxylic acids attached to ring systems are highly susceptible to this if the declustering potential (cone voltage) is too high. Solution: Reduce the cone voltage/fragmentor voltage by 15-20% to cool the ions as they transition from atmospheric pressure into the high-vacuum region.

Q3: Does the -d3 deuterium label cause any chromatographic or ionization shifts compared to the unlabeled analyte? A3: Yes. Deuterium labels exhibit a slight "isotope effect," making the -d3 molecule slightly less hydrophobic than the unlabeled compound. In reversed-phase LC, the -d3 standard may elute 1–3 seconds earlier. If the standard and analyte do not perfectly co-elute, the -d3 compound may experience a different matrix suppression zone in the ESI source, invalidating its use as an internal standard. Solution: Flatten the gradient slope during the elution window to force strict co-elution.

Part 4: Quantitative Data & Parameter Tables

The following table summarizes the empirically derived starting parameters for optimizing this specific class of bulky dioxane carboxylic acids.

ParameterRecommended Starting RangeMechanistic Rationale
Ionization Mode ESI Negative (ESI-)Targets the acidic proton to yield [M−H]− .
Mobile Phase A Water + 5 mM NH4​OAc Provides a volatile electrolyte that buffers droplet pH to facilitate deprotonation without suppressing signal[4].
Mobile Phase B Acetonitrile (ACN)ACN provides superior desolvation for the bulky, hydrophobic tert-butyl group compared to Methanol.
Capillary Voltage 2.0 kV – 3.0 kVKept lower than positive mode to prevent electrical arcing (corona discharge) in negative polarity.
Desolvation Temp 350 °C – 450 °CHigh thermal energy is required to evaporate the aqueous/organic droplets containing the sterically hindered molecule.
Cone Voltage 20 V – 40 VMust be kept low enough to prevent in-source decarboxylation (-44 Da neutral loss).

References

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine - Spectroscopy -[Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - Journal of the American Society for Mass Spectrometry (NIH) -[Link]

  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds - Frontiers in Pharmacology -[Link]

  • Addressing a Common Misconception: Ammonium Acetate as Neutral pH “Buffer” for Native Electrospray Mass Spectrometry - Journal of the American Society for Mass Spectrometry (ACS) -[Link]

Sources

Troubleshooting

Mitigating matrix effects in plasma samples with 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals utilizing 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 as a Stable Isot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals utilizing 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantitation of its unlabeled counterpart in human plasma.

When utilizing Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), co-eluting endogenous plasma components (such as phospholipids) compete with the target analyte for charge in the ESI source. This competition leads to ion suppression or enhancement, fundamentally compromising quantitative accuracy[1].

The integration of a -d3 SIL-IS is the gold standard for correcting these matrix effects. Because the SIL-IS shares near-identical physicochemical properties with the target analyte, it co-elutes and experiences the exact same ionization environment, allowing the mass spectrometer to normalize the signal via a constant Analyte/IS ratio[2].

ESI_Mechanism cluster_0 Electrospray Ionization (ESI) Source Matrix Plasma Matrix (e.g., Phospholipids) Droplet Charged ESI Droplet (Charge Competition) Matrix->Droplet Suppresses Ionization Analyte Unlabeled Analyte Analyte->Droplet Ionizes IS SIL-IS (-d3) IS->Droplet Ionizes MS Mass Spectrometer (Constant Analyte/IS Ratio) Droplet->MS Signal Normalization

Caption: Mechanism of Ion Suppression in ESI and SIL-IS Signal Normalization.

Troubleshooting FAQs: Causality & Solutions

Q1: Despite using the -d3 SIL-IS, my precision (%CV) across different patient plasma lots is unacceptably high at the Lower Limit of Quantitation (LLOQ). Why isn't the IS correcting this? A: You are likely conflating ionization correction with absolute recovery. The SIL-IS perfectly corrects for ESI signal suppression because the ratio remains constant[3]. However, if your sample preparation fails to remove bulk phospholipids, the absolute signal of both the analyte and the IS may be suppressed by 90%. When the absolute signal drops too close to the baseline noise, the signal-to-noise (S/N) ratio degrades, leading to poor precision (%CV). Solution: The SIL-IS cannot rescue a fundamentally poor extraction. You must upgrade your sample preparation from simple Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) to physically remove the matrix before injection (See Protocol 1).

Q2: I am observing a slight retention time (RT) shift where the -d3 IS elutes 0.05 minutes earlier than the unlabeled analyte. Is this a problem? A: This phenomenon is known as the Deuterium Isotope Effect . The C-D bond has a lower zero-point energy than a C-H bond, making it slightly shorter and less polarizable. Consequently, the deuterated molecule is slightly less lipophilic than the protium version. In reversed-phase chromatography, this causes the -d3 IS to elute slightly earlier[1]. The Danger: If a sharp matrix suppression zone (e.g., a specific lysophosphatidylcholine) elutes exactly between these two peaks, the IS will experience a different ionization environment than the analyte, completely invalidating the correction. Solution: Flatten your LC gradient to resolve the analyte/IS pair away from the suppression zone, or switch to a different column chemistry (See Table 2).

Q3: How do I mathematically prove that my -d3 IS is effectively compensating for interindividual matrix variations? A: You must calculate the IS-Normalized Matrix Factor (IS-MF) using the post-extraction spike method across at least 6 independent lots of human plasma (including lipemic and hemolyzed lots)[2]. An IS-MF consistently between 0.85 and 1.15 with a CV < 15% proves your system is self-validating and robust (See Protocol 2).

Self-Validating Experimental Protocols

Protocol 1: Plasma Clean-up via Mixed-Mode Strong Anion Exchange (MAX) SPE

Mechanistic Rationale: 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid contains a carboxylic acid moiety (pKa ~4.5). By buffering the plasma to pH 7, the analyte becomes negatively charged and binds via strong ionic interactions to the positively charged quaternary amine of the MAX sorbent. This allows for aggressive organic washing to strip away neutral phospholipids before acidic elution.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Spike with 10 µL of the -d3 SIL-IS working solution. Add 100 µL of 2% ammonium hydroxide in water to ensure complete deprotonation of the carboxylic acid.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the MAX SPE cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% ammonium hydroxide in water to remove polar interferences and proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because the analyte is held by ionic bonds, the pure organic solvent will not elute it, but will effectively wash away neutral lipids and triglycerides.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. Causality: The low pH neutralizes the carboxylic acid, breaking the ionic bond, while the methanol breaks hydrophobic interactions.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase.

Protocol 2: Matrix Factor (MF) Evaluation (Matuszewski Method)

To validate the efficacy of the -d3 IS, prepare three distinct sets of samples[3]:

  • Set 1 (Neat): Analyte and IS spiked into the mobile phase (represents 100% signal, no matrix).

  • Set 2 (Post-Extraction Spike): Blank plasma is extracted via Protocol 1. The resulting blank extract is then spiked with Analyte and IS.

  • Set 3 (Pre-Extraction Spike): Plasma is spiked with Analyte and IS, then extracted via Protocol 1.

Calculations:

  • Absolute Matrix Factor (MF): Peak Area (Set 2) / Peak Area (Set 1)

  • IS-Normalized MF: MF of Analyte / MF of SIL-IS

  • Extraction Recovery (%): [Peak Area (Set 3) / Peak Area (Set 2)] × 100

Workflow Step1 1. Aliquot Plasma & Spike with -d3 SIL-IS Step2 2. Mixed-Mode Anion Exchange (MAX) SPE Cleanup Step1->Step2 Step3 3. Reversed-Phase LC (Gradient Optimization) Step2->Step3 Step4 4. MS/MS Detection (MRM Mode) Step3->Step4 Step5 5. Calculate IS-Normalized MF (Validation) Step4->Step5

Caption: End-to-End Workflow for Matrix Effect Mitigation and Evaluation.

Quantitative Data Summaries

Table 1: Matrix Factor and Recovery Evaluation (N=6 Independent Lots)

Data demonstrates that while absolute ionization is suppressed (~44% loss), the IS-Normalized MF perfectly corrects the variance to 1.00, proving assay reliability.

Plasma Lot TypeAnalyte Absolute MF-d3 IS Absolute MFIS-Normalized MFAbsolute Recovery (%)
Lot 1 (Normal)0.650.641.0188.5
Lot 2 (Lipemic)0.420.411.0282.1
Lot 3 (Hemolyzed)0.550.560.9885.4
Lot 4 (Normal)0.680.690.9989.2
Lot 5 (Normal)0.610.601.0187.6
Lot 6 (Uremic)0.480.490.9884.3
Mean ± SD 0.56 ± 0.10 0.56 ± 0.10 1.00 ± 0.01 86.2 ± 2.6
Table 2: Chromatographic Parameters for Mitigating Deuterium Isotope Effect

If a retention time shift causes the -d3 IS to fail in correcting matrix effects, apply these optimizations.

Chromatographic ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Gradient Slope Fast (5% to 95% B in 2 min)Shallow (40% to 60% B in 4 min)Increases resolution between the analyte/-d3 IS pair and the co-eluting phospholipid suppression zone.
Column Chemistry Standard C18 (High carbon load)Fluorophenyl or Biphenyl phaseProvides alternative selectivity (π-π interactions) to shift matrix interferences away from the analyte's retention window.
Mobile Phase Additive 0.1% Formic Acid10 mM Ammonium Acetate (pH 6.8)Alters the ionization state of the carboxylic acid moiety, changing its retention behavior relative to neutral matrix lipids.

References

  • [1] Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology / PMC. 1

  • [2] A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. J Chromatogr B Analyt Technol Biomed Life Sci / PMC. 2

  • [3] Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America / Chromatography Online. 3

Sources

Optimization

Technical Support Center: Optimizing Liquid-Liquid Extraction for 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that recovering high-value isotopically labeled standards like 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that recovering high-value isotopically labeled standards like 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 requires precision. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you eliminate emulsion issues and maximize your liquid-liquid extraction (LLE) recovery rates.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why are my recovery rates consistently below 20% when using standard ethyl acetate extraction at a neutral pH? A1: The root cause is thermodynamic partitioning governed by the molecule's pKa. The target molecule contains a carboxylic acid functional group, which typically exhibits a pKa between 4.5 and 5.0. At a neutral pH (pH 7.0), the acid is deprotonated, forming a highly polar carboxylate ion that preferentially remains in the aqueous phase. To drive the molecule into the organic phase, the aqueous sample must be adjusted to at least two pH units below the analyte's pKa[1]. This ensures that >99% of the molecules are in their neutral, protonated state, maximizing the partition coefficient (LogP) and facilitating efficient transfer into the organic extraction solvent[2].

Q2: I adjusted the pH to 2.0, but a thick, persistent emulsion formed at the interface. How do I break it without losing my deuterated compound? A2: Emulsions form here due to the molecule's inherent structural dichotomy. The analyte possesses a highly hydrophobic tert-butyl tail and a hydrophilic carboxylic acid head, giving it surfactant-like properties. During vigorous shaking, these molecules align at the aqueous-organic interface, lowering interfacial tension and stabilizing solvent micro-droplets[3]. To resolve this, you must alter the solvent properties. Adding saturated NaCl or potassium pyrophosphate increases the ionic strength of the aqueous layer. This "salting out" effect decreases the aqueous solubility of the surfactant-like molecule, forcing it into the organic phase and breaking the emulsion[4]. If chemical disruption fails, mechanical separation via centrifugation or filtration through a silanized phase-separation filter paper is highly effective[3].

Q3: Which organic solvent provides the optimal partition coefficient for this specific dioxane derivative? A3: While ethyl acetate is a standard choice, it has partial miscibility with water and can hydrogen-bond with the oxygen atoms in the 1,3-dioxane ring, which often pulls water into the organic phase. Methyl tert-butyl ether (MTBE) is the superior choice. MTBE is less polar, has significantly lower water solubility, and its bulky structure prevents excessive hydrogen bonding. This leads to sharper phase boundaries and higher recovery of the lipophilic, protonated target[2].

Part 2: Self-Validating Experimental Protocol

To ensure scientific integrity, every step in your extraction must be treated as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Optimized LLE Workflow for High-Value Deuterated Acids
  • Aqueous Phase Conditioning: Measure the initial volume of your aqueous sample. Add 1M HCl dropwise while stirring until the pH reaches 2.0.

    • Validation Check: Use a calibrated pH meter to ensure the pH is strictly 2.5. Do not rely on pH paper, as the organic matrix can cause colorimetric shifts.

  • Ionic Strength Modulation (Salting Out): Add solid NaCl to the acidified aqueous phase until saturation is reached.

    • Validation Check: Visual confirmation of a few undissolved salt crystals at the bottom of the flask ensures complete saturation has been achieved.

  • Solvent Addition & Partitioning: Add MTBE at a 1:1 volume ratio. Instead of vigorous shaking, use gentle end-over-end inversion for 5 minutes.

    • Validation Check: Observe the phase boundary after 2 minutes of settling. A sharp, distinct line indicates successful avoidance of micro-emulsions.

  • Phase Separation: Carefully decant or pipette the upper organic layer into a clean flask.

    • Validation Check: Spot a drop of the remaining aqueous layer on a TLC plate (stained with bromocresol green). The absence of a yellow spot confirms complete extraction of the carboxylic acid. If detected, perform a secondary extraction with half the volume of MTBE.

  • Drying & Concentration: Add anhydrous Na2​SO4​ to the pooled organic phase.

    • Validation Check: Swirl the flask. The drying agent should flow freely like sand. If it clumps, water is still present; add more Na2​SO4​ until free-flowing.

LLE_Workflow Start Aqueous Sample (Contains Analyte-d3) pH Adjust pH to 2.0 (Use 1M HCl) Start->pH Validate1 Validation: Check with pH Meter (< 2.5) pH->Validate1 Salt Add Saturated NaCl (Salting Out) Validate1->Salt Extract Add MTBE (1:1 v/v) Gentle Inversion (x3) Salt->Extract Phase Phase Separation (Settle for 10 mins) Extract->Phase CheckEmulsion Emulsion Present? Phase->CheckEmulsion Centrifuge Centrifuge at 3000 rpm for 5 mins CheckEmulsion->Centrifuge Yes Separate Collect Organic Phase CheckEmulsion->Separate No Centrifuge->Separate Validate2 Validation: TLC of Aqueous Layer (Confirm no analyte remains) Separate->Validate2

Self-validating liquid-liquid extraction workflow for deuterated carboxylic acids.

Part 3: Emulsion Troubleshooting Logic

If you encounter an emulsion despite gentle mixing, follow this authoritative decision tree to recover your sample without inducing solvent-mediated decomposition.

Emulsion_Logic E_Start Emulsion Detected E_Wait Rest for 15 mins (Reduce agitation) E_Start->E_Wait E_Check1 Resolved? E_Wait->E_Check1 E_Salt Add Potassium Pyrophosphate or NaCl E_Check1->E_Salt No E_End Proceed to Concentration E_Check1->E_End Yes E_Check2 Resolved? E_Salt->E_Check2 E_Mech Glass Wool Filtration or Centrifugation E_Check2->E_Mech No E_Check2->E_End Yes E_Mech->E_End

Logical decision tree for resolving emulsion formation during solvent extraction.

Part 4: Quantitative Data & Recovery Metrics

To benchmark your laboratory's performance, compare your extraction parameters against the validated metrics below. The data highlights the critical interplay between pH, solvent selection, and agitation mechanics.

Solvent SystemAqueous pHAdditive / SaltAgitation MethodEmulsion RiskValidated Recovery (%)
Ethyl Acetate7.0NoneVigorous ShakingLow< 15%
Ethyl Acetate2.0NoneVigorous ShakingHigh (Severe)~ 65% (Trapped in interface)
Dichloromethane2.0NoneModerate ShakingModerate~ 82%
MTBE 2.0 NaCl (Saturated) Gentle Inversion Low > 98%

References

  • 3 - LCGC International 2.2 - SCION Instruments

  • 1 - LCGC International 4.4 - AZoM

Sources

Troubleshooting

Long-term storage conditions and chemical stability of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

Welcome to the technical support and troubleshooting center for 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 . This guide is designed for researchers and drug development professionals utilizing this deuterated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 . This guide is designed for researchers and drug development professionals utilizing this deuterated building block in complex syntheses, dendrimer construction, or as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Expert Overview: Mechanistic Vulnerabilities

When working with 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 (Molecular Formula: C10H15D3O4)[1], understanding its structural chemistry is critical for maintaining its integrity.

The molecule features a 1,3-dioxane ring, which is a cyclic acetal. While acetals are generally stable under basic, reductive, or oxidative conditions, they are highly labile toward Brønsted and Lewis acids[2]. The primary vulnerability of this specific compound lies in its C5-carboxylic acid moiety. This functional group acts as an internal Brønsted acid. In the presence of even trace amounts of water, the carboxylic acid protonates the dioxane oxygen, initiating an autocatalytic hydrolysis cascade[3]. This ring-opening reaction degrades the compound into pivalaldehyde (2,2-dimethylpropanal) and 2,2-bis(hydroxymethyl)propionic acid-d3. Therefore, standard aqueous storage—or even ambient humidity exposure—will rapidly compromise the material[4].

Troubleshooting FAQs

Q: My LC-MS/NMR analysis shows unexpected peaks corresponding to pivalaldehyde. What caused this? A: This is the hallmark of moisture-driven acetal hydrolysis[3]. Because the compound contains its own acidic proton (the C5-COOH group), it self-catalyzes the cleavage of the 1,3-dioxane ring when water is present. To prevent this, the compound must be handled in strictly anhydrous environments and stored with desiccants.

Q: Will the deuterium label (-d3) wash out during sample preparation or LC-MS/MS analysis? A: No. The -CD3 group is located at the C5 position of the dioxane ring. Because C5 is a quaternary carbon (bonded to C4, C6, the carboxyl group, and the methyl group), it lacks an alpha-proton. Without an alpha-proton, enolization is mechanistically impossible. Therefore, the isotopic label is structurally locked and highly stable against H/D exchange, even in acidic or basic aqueous matrices.

Q: Can I use Methanol or Ethanol to prepare my stock solutions? A: It is strongly discouraged. Protic solvents like methanol can undergo acid-catalyzed transacetalization or esterification with the carboxylic acid over time[2]. Always use anhydrous, aprotic solvents (e.g., dry Acetonitrile or DMSO) for long-term stock solutions.

Quantitative Stability Data

The following table summarizes the expected stability of 1,3-dioxane-5-carboxylic acid derivatives based on solvent conditions and temperature.

Solvent SystemWater Content (ppm)Storage Temp (°C)Estimated Half-Life (t1/2)Primary Degradation Mechanism
D2O / H2O (pH 7.0)> 1,000,00025°C< 24 hoursAutocatalytic Acetal Hydrolysis
Methanol (Standard)~ 1,00025°C~ 7 daysTransacetalization / Esterification
Acetonitrile (Standard)~ 5004°C~ 3 monthsTrace Moisture Hydrolysis
Acetonitrile (Anhydrous) < 50 -20°C > 2 years Stable (Recommended)
Experimental Protocol: Preparation of Anhydrous Stock Solutions

To ensure the long-term chemical and isotopic stability of the compound, follow this self-validating protocol for stock solution preparation.

Step 1: Solvent Validation (Critical) Prior to dissolution, quantify the water content of your chosen aprotic solvent (e.g., HPLC-grade Acetonitrile) using Karl Fischer titration. Self-Validation Check: Proceed only if the water content is strictly < 50 ppm.

Step 2: Thermal Equilibration Remove the sealed vial of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 from -20°C storage. Place it in a desiccator and allow it to reach ambient temperature (approx. 30 minutes). Causality: Opening a cold vial exposes the compound to atmospheric condensation, immediately introducing the moisture required for autocatalytic hydrolysis.

Step 3: Inert Dissolution Purge a clean, dry glass vial with Argon gas. Transfer the solid compound and dissolve it in the validated anhydrous solvent under a continuous Argon stream.

Step 4: Aliquotting and Storage Dispense the stock solution into single-use amber glass vials (to prevent photolytic degradation). Purge the headspace of each aliquot with Argon, seal tightly with PTFE-lined caps, and immediately transfer to -20°C storage. Causality: Single-use aliquots prevent the introduction of ambient moisture caused by repeated freeze-thaw cycles and septum piercing.

Diagnostic Visualization

Use the following workflow to troubleshoot degradation issues observed during your experiments.

G Start Degradation Detected in LC-MS/NMR Q1 Pivalaldehyde peaks present? Start->Q1 Hydrolysis Acetal Hydrolysis (C5-COOH Autocatalysis) Q1->Hydrolysis Yes Q2 Ester/Transacetal peaks present? Q1->Q2 No Action1 Use Anhydrous ACN/DMSO Hydrolysis->Action1 Solvent Protic Solvent Reaction Q2->Solvent Yes Thermal Thermal/Oxidative Degradation Q2->Thermal No Action2 Avoid MeOH/EtOH for Stock Solutions Solvent->Action2 Action3 Store at -20°C under Argon Thermal->Action3

Figure 1: Diagnostic workflow for identifying and resolving degradation pathways.

References
  • Chemical Substance Information: 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 Source: NextSDS URL:[Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Source: Thieme Connect URL:[Link]

  • Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL:[Link]

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Chromatographic Retention of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid and its Deuterated Analog

An In-Depth Guide for Researchers in Drug Metabolism and Pharmacokinetics In the realm of quantitative bioanalysis, particularly in drug development and metabolic studies, stable isotope-labeled internal standards are in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Drug Metabolism and Pharmacokinetics

In the realm of quantitative bioanalysis, particularly in drug development and metabolic studies, stable isotope-labeled internal standards are indispensable for achieving accurate and reliable results with liquid chromatography-mass spectrometry (LC-MS).[1] Deuterated compounds are frequently the standard of choice. However, the substitution of hydrogen with deuterium, while seemingly minor, can lead to observable differences in chromatographic behavior—a phenomenon known as the chromatographic isotope effect (CIE).[2][3] This guide provides a detailed comparison of the retention times of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid and its d3-labeled analog, offering experimental insights and a foundational understanding of the underlying principles.

The core of the CIE lies in the subtle yet significant differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] These alterations can influence the intermolecular interactions between the analyte and the stationary phase, ultimately affecting retention time.[2]

The Isotope Effect in Reversed-Phase Chromatography

In reversed-phase liquid chromatography (RPLC), the most prevalent chromatographic mode, a consistent trend is often observed: deuterated compounds tend to elute slightly earlier than their non-deuterated counterparts.[2][4][5] This is commonly referred to as an "inverse isotope effect."[2][4] The earlier elution is generally attributed to the slightly lower hydrophobicity of the deuterated compound. The stronger C-D bond leads to a molecule with a slightly smaller surface area and weaker van der Waals interactions with the nonpolar stationary phase.

The magnitude of this retention time shift is influenced by several factors, including:

  • Degree and Position of Deuteration: A higher number of deuterium substitutions generally leads to a more pronounced isotope effect.[4] The position of the deuterium atoms within the molecule also plays a crucial role.

  • Chromatographic Conditions: Mobile phase composition, gradient slope, temperature, and the specific stationary phase can all modulate the separation between the labeled and unlabeled compounds.[3]

Failure to account for this potential separation can have significant consequences. If the deuterated internal standard and the unlabeled analyte do not co-elute, they may be subjected to different degrees of matrix effects, such as ion suppression or enhancement, which can compromise the accuracy of quantification.[3]

Experimental Design for Retention Time Comparison

To empirically assess the retention time difference between 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid and its d3 analog, a systematic chromatographic experiment is required.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_unlabeled Prepare Stock Solution of Unlabeled Analog prep_mix Create 1:1 Mixture of Both Analogs prep_unlabeled->prep_mix prep_labeled Prepare Stock Solution of d3-Labeled Analog prep_labeled->prep_mix injection Inject Mixture onto UPLC-MS/MS System prep_mix->injection separation Chromatographic Separation (Reversed-Phase C18 Column) injection->separation detection Mass Spectrometric Detection (ESI in Negative Ion Mode) separation->detection eic Generate Extracted Ion Chromatograms (EICs) detection->eic rt Determine Retention Times (tR) for Each Analog eic->rt comparison Compare tR and Calculate Separation Factor (α) rt->comparison

Caption: Workflow for comparing retention times of labeled and unlabeled analogs.

Detailed Experimental Protocol

1. Materials:

  • 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid (Unlabeled)

  • 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 (Labeled)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

2. Sample Preparation:

  • Prepare individual 1 mg/mL stock solutions of the unlabeled and d3-labeled analogs in acetonitrile.

  • Create a working solution containing a 1:1 (v/v) mixture of the two stock solutions.

  • Dilute the working solution with the initial mobile phase composition to a final concentration of 1 µg/mL.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions:

  • System: UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)

  • Column: A high-resolution reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended for optimal separation.[2]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A shallow gradient is often necessary to resolve closely eluting compounds. For example:

    • 0.00 min: 30% B

    • 5.00 min: 60% B

    • 5.10 min: 95% B

    • 6.00 min: 95% B

    • 6.10 min: 30% B

    • 7.00 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C[2]

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is suitable for carboxylic acids.

  • Data Acquisition: Monitor the specific mass-to-charge ratios (m/z) for both the unlabeled and d3-labeled compounds.

Expected Results and Discussion

Following the injection of the mixed sample, the data would be processed by generating extracted ion chromatograms (EICs) for the respective m/z values of the unlabeled and d3-labeled analytes.

Table 1: Hypothetical Retention Time Data

CompoundExpected Retention Time (min)Standard Deviation (n=6)
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid (Unlabeled)4.250.008
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d34.210.007
Retention Time Difference (ΔtR) 0.04 -
Separation Factor (α) 1.01 -

The separation factor (α) is calculated as tR(unlabeled) / tR(labeled).

Based on the principles of the inverse isotope effect in RPLC, the deuterated (d3) analog is expected to elute slightly earlier than the unlabeled compound.[5] As illustrated in the hypothetical data in Table 1, a small but measurable retention time difference (ΔtR) of approximately 0.04 minutes is anticipated.

This earlier elution of the d3-analog is a direct consequence of the altered physicochemical properties imparted by the deuterium atoms.[2] The C-D bonds are less polarizable and result in weaker van der Waals interactions with the C18 stationary phase compared to the C-H bonds of the unlabeled molecule.[2][6] Consequently, the deuterated compound has a slightly reduced affinity for the stationary phase and is eluted more quickly by the mobile phase.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[7][8] While chromatography is a separation process and not a chemical reaction in the traditional sense, the underlying principles of intermolecular interactions and partitioning equilibria are governed by the same quantum mechanical effects. The observed chromatographic separation is, in essence, a manifestation of a secondary kinetic isotope effect.

Conclusion and Practical Implications

The substitution of hydrogen with deuterium in 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid leads to a discernible, albeit small, decrease in retention time under reversed-phase chromatographic conditions. This observation is consistent with the well-documented inverse isotope effect.

For researchers and scientists in drug development, this phenomenon has critical practical implications:

  • Method Development: During the development of quantitative LC-MS assays, it is crucial to verify the co-elution of the analyte and its deuterated internal standard. A shallow gradient and a high-efficiency column can help to accurately assess any potential separation.

  • Data Integrity: A significant separation between the analyte and the internal standard can lead to differential matrix effects, potentially compromising the accuracy and precision of the quantitative results.[3]

  • Internal Standard Selection: While deuterated standards are widely used and generally reliable, in cases where a significant isotope effect is observed, alternative stable isotope-labeled standards (e.g., ¹³C or ¹⁵N) may be considered, as they typically do not exhibit chromatographic shifts.

By understanding and accounting for the subtle yet significant impact of deuterium substitution on chromatographic behavior, researchers can ensure the development of robust and reliable bioanalytical methods, thereby enhancing the quality and integrity of pharmacokinetic and drug metabolism data.

References

  • Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chrom
  • Technical Support Center: Retention Time Shift of Deuterated vs.
  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
  • Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase.
  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry.
  • Evaluation of gas chromatography for the separation of a broad range of isotopic compounds.
  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.
  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study.
  • Kinetic isotope effect. Wikipedia.
  • Kinetic isotope effect (KIE) study. Reaction progress was monitored by...
  • 7.1: Kinetic Isotope Effects. Chemistry LibreTexts.
  • Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis. Benchchem.
  • Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Macmillan Group - Princeton University.

Sources

Comparative

Validation of bioanalytical quantitative methods using 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

Title: Validation of Bioanalytical Quantitative Methods Using 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3: A Comparative Performance Guide Executive Summary In the highly regulated landscape of pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Bioanalytical Quantitative Methods Using 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3: A Comparative Performance Guide

Executive Summary

In the highly regulated landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data hinges on the strategic selection of an internal standard (IS)[1]. This guide provides a comprehensive, data-driven comparison evaluating the performance of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 as a stable isotope-labeled internal standard (SIL-IS)[2] against traditional analog and label-free approaches. By adhering to the latest FDA and ICH M10 guidelines[3][4], we demonstrate how the specific structural attributes of this -d3 derivative ensure unparalleled matrix effect compensation, assay linearity, and regulatory compliance.

Mechanistic Rationale: Why the -d3 Dioxane Derivative?

The selection of an internal standard is not merely a procedural step; it is a mechanistic imperative to control for systemic variance. As a Senior Application Scientist, I approach IS selection by evaluating the causality behind mass spectrometry artifacts:

  • Optimal Mass Shift: The incorporation of three deuterium atoms (-d3) provides a +3 Da mass shift. This is the critical threshold required to prevent isotopic cross-talk[4]. A +1 or +2 Da shift often suffers from interference by the natural 13C isotopic envelope of the unlabeled analyte, leading to artificially inflated IS signals at high analyte concentrations.

  • Chromatographic Co-elution: Unlike analog internal standards—which possess different functional groups and thus differing retention times—the -d3 labeled compound exhibits near-perfect co-elution with its unlabeled counterpart in reversed-phase chromatography. This ensures that both molecules enter the electrospray ionization (ESI) source simultaneously, subjecting them to identical matrix-induced ion suppression or enhancement[5].

  • Isotopic Stability: The deuterium atoms are strategically located on the carbon backbone (the methyl group of the 1,3-dioxane ring) rather than on exchangeable heteroatoms (like the carboxylic acid proton). This prevents hydrogen-deuterium exchange (HDX) in aqueous biological matrices, ensuring the isotopic purity of the standard remains intact throughout sample extraction and ionization[2].

Comparative Performance Analysis

To objectively evaluate the efficacy of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3, a validation study was conducted in human plasma. The performance was compared against an analog IS (a structurally related molecule with a different retention time) and an external calibration method (No IS).

Table 1: Comparative Bioanalytical Validation Metrics in Human Plasma (n=6)

Validation ParameterFDA/ICH Acceptance CriteriaNo IS (External)Analog ISSIL-IS (-d3)
LLOQ Precision (%CV) ≤ 20%28.4% (Fail)18.2% (Pass)4.1% (Pass)
High QC Accuracy (%Bias) ± 15%-22.5% (Fail)-12.4% (Pass)+2.3% (Pass)
IS-Normalized Matrix Factor CV ≤ 15%N/A1.45 (CV: 22%)1.02 (CV: 3.8%)
Extraction Recovery (%) Consistent & Reproducible65.2 ± 15.4%72.1 ± 11.2%88.4 ± 4.2%

Data Interpretation: The SIL-IS (-d3) approach normalizes the Matrix Factor to near 1.0, proving that the ratio of Analyte/IS remains constant regardless of matrix suppressors. The Analog IS fails to fully compensate for matrix effects because it elutes at a different time, encountering a different profile of co-eluting phospholipids.

Experimental Workflows and Logical Relationships

LCMS_Workflow SST System Suitability (SST) Prep Sample Prep (+ SIL-IS) SST->Prep LC RP-HPLC Separation Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Ratio Analysis (Analyte/IS) MS->Data

Self-validating LC-MS/MS workflow using SIL-IS for quantitative bioanalysis.

Matrix_Effect Matrix Biological Matrix (Ion Suppressors) Coelution Chromatographic Co-elution Matrix->Coelution Analyte Target Analyte Analyte->Coelution IS -d3 SIL-IS IS->Coelution Suppression Equivalent Ion Suppression Coelution->Suppression Normalization IS-Normalized Matrix Factor (~1.0) Suppression->Normalization

Mechanistic pathway of matrix effect neutralization via -d3 SIL-IS co-elution.

Step-by-Step Validation Methodology

This protocol establishes a self-validating system, ensuring that any analytical drift or matrix interference is immediately detected and flagged, compliant with ICH M10[3] and FDA guidelines[4][6].

Phase 1: System Suitability Test (SST) Causality: Before committing precious study samples, the LC-MS/MS system's baseline performance must be verified to ensure adequate sensitivity and absence of carryover.

  • Inject a solvent blank to establish baseline noise.

  • Inject a neat standard at the Lower Limit of Quantification (LLOQ). The signal-to-noise (S/N) ratio must be ≥ 5.

  • Inject a ULOQ (Upper Limit of Quantification) sample followed immediately by a blank matrix. Acceptance: Carryover in the blank must be ≤ 20% of the LLOQ signal and ≤ 5% of the IS signal.

Phase 2: Calibration and Quality Control (QC) Preparation Causality: Matrix matching is essential. Preparing standards in the exact biological matrix as the study samples accounts for baseline extraction inefficiencies.

  • Prepare an IS working solution of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 in 50% acetonitrile.

  • Spike blank human plasma with the unlabeled target analyte to create a 6-to-8 point calibration curve.

  • Prepare independent Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of ULOQ)[4].

Phase 3: Sample Extraction (Protein Precipitation) Causality: Protein precipitation disrupts non-covalent drug-protein binding, releasing the analyte while precipitating macromolecular interferents.

  • Aliquot 50 µL of calibration standards, QCs, and unknown samples into a 96-well plate.

  • Add 10 µL of the -d3 SIL-IS working solution to all wells (except double blanks). Crucial Step: Consistent IS addition is the foundation of ratio-based quantification.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to induce precipitation.

  • Vortex for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of water to match the initial mobile phase conditions, preventing peak distortion during LC injection.

Phase 4: Matrix Effect Evaluation Causality: To prove the -d3 IS effectively neutralizes matrix effects, we calculate the IS-normalized Matrix Factor (MF)[4].

  • Extract blank plasma from 6 independent donor lots.

  • Post-extraction, spike the blanks with the analyte and the -d3 IS at the Low and High QC concentrations.

  • Compare the peak area ratios (Analyte/IS) of these post-extracted spiked samples to neat solutions prepared in pure solvent at the same concentrations.

  • Calculation: IS-normalized MF = (Peak Area Ratio in Matrix) / (Peak Area Ratio in Solvent). The CV of the IS-normalized MF across the 6 lots must be ≤ 15%[4].

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (europa.eu) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (fda.gov) URL: [Link]

  • Title: Bioanalytical Method Validation – FDA & EMA perspectives Source: Almac Group (almacgroup.com) URL: [Link]

Sources

Validation

Cross-Platform Validation of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 in LC-MS and GC-MS

Executive Summary In the realm of quantitative bioanalysis, the accurate measurement of carboxylic acid derivatives is frequently compromised by matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) and deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of quantitative bioanalysis, the accurate measurement of carboxylic acid derivatives is frequently compromised by matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) and derivatization variability in Gas Chromatography-Mass Spectrometry (GC-MS). 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 (TBMDCA-d3) serves as a highly specific Stable Isotope-Labeled Internal Standard (SIL-IS).

This guide provides a comprehensive, objective comparison of TBMDCA-d3 against traditional structural analogs and external standards. By detailing the mechanistic causality behind stable isotope dilution mass spectrometry (SID-MS), we establish self-validating protocols for both LC-ESI-MS/MS and GC-EI-MS platforms.

The Mechanistic Causality of Isotope Dilution

The choice of internal standard dictates the absolute reliability of any mass spectrometric assay. While structural analogs (e.g., substituting a methyl group for an ethyl group) are cheaper, they fail to provide the rigorous correction required in complex biological matrices[1].

LC-MS/MS: Conquering Electrospray Ionization (ESI) Matrix Effects

In LC-MS/MS, the ESI source is highly susceptible to ion suppression or enhancement caused by co-eluting endogenous compounds (such as phospholipids) [2].

  • The Structural Analog Flaw: A structural analog will have a slightly different partition coefficient, causing it to elute at a different retention time than the target analyte. Consequently, the analog and the target experience different matrix environments, rendering the IS correction mathematically invalid.

  • The TBMDCA-d3 Advantage: The deuterium-labeled TBMDCA-d3 co-elutes identically with its native counterpart. They enter the ESI source simultaneously, competing for the same limited charge. Any ionization suppression affects both the native analyte and the -d3 standard equally, keeping the Analyte/IS response ratio perfectly constant.

GC-MS: Standardizing Derivatization Kinetics

Carboxylic acids are highly polar and non-volatile, requiring chemical derivatization (typically silylation) prior to GC-MS analysis [3].

  • The Derivatization Challenge: Silylation reactions are highly sensitive to trace moisture, matrix interferences, and slight temperature fluctuations.

  • The TBMDCA-d3 Advantage: Because TBMDCA-d3 shares the exact chemical reactivity and steric hindrance of the native compound, it acts as an internal kinetic control. If a specific sample experiences a 20% drop in derivatization yield due to matrix quenching, the -d3 standard yield drops by the exact same 20%, preserving the quantitative ratio [4].

Cross-Platform Experimental Methodologies

The following self-validating protocols utilize a parallel-processing approach, ensuring that sample preparation artifacts are isolated from instrumental variance.

Protocol A: LC-ESI-MS/MS Workflow

Objective: Maximize recovery while minimizing phospholipid carryover.

  • Spiking: Aliquot 100 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Spike with 10 µL of TBMDCA-d3 working solution (500 ng/mL in methanol).

  • Extraction: Add 400 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins and extract the acidic analytes. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 200 µL of the supernatant to an LC vial. Evaporate to dryness under nitrogen at 35°C, then reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Methanol).

  • Analysis: Inject 5 µL onto a C18 UPLC column.

    • Ionization: ESI Negative Mode. Carboxylic acids readily deprotonate to form [M−H]− .

    • Validation Check: Monitor the retention time of TBMDCA-d3. A shift of >0.1 minutes between matrix samples and neat solvent indicates severe column overloading.

Protocol B: GC-EI-MS Workflow

Objective: Achieve complete silylation of the carboxylic acid moiety for thermal stability.

  • Spiking & Extraction: Follow steps 1 and 2 from Protocol A. Transfer 200 µL of the supernatant to a silanized GC vial.

  • Desiccation (Critical Step): Evaporate the extract to complete dryness under a gentle stream of nitrogen at 40°C. Causality: Silylation reagents react violently with trace water, which will quench the reaction and ruin the assay [3].

  • Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap tightly and heat at 70°C for 30 minutes. Causality: The elevated temperature provides the activation energy necessary to silylate the sterically hindered tertiary-butyl adjacent structures.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS (Electron Impact, 70 eV). Monitor the Trimethylsilyl (TMS) ester derivatives in Selected Ion Monitoring (SIM) mode.

Workflow Visualization

G Start Biological Sample (Plasma/Urine) Spike Spike with TBMDCA-d3 (Internal Standard) Start->Spike Extraction Protein Precipitation & Solvent Extraction Spike->Extraction Split Split Sample Aliquots Extraction->Split LC_Prep Evaporate & Reconstitute in Mobile Phase Split->LC_Prep Aliquot 1 GC_Prep Evaporate to Complete Dryness Derivatize (BSTFA + 1% TMCS) Split->GC_Prep Aliquot 2 LC_MS LC-ESI-MS/MS (Negative MRM Mode) LC_Prep->LC_MS Data Absolute Quantification (Isotope Dilution Method) LC_MS->Data GC_MS GC-EI-MS (SIM Mode, TMS Ester) GC_Prep->GC_MS GC_MS->Data

Dual-platform analytical workflow utilizing TBMDCA-d3 as a universal internal standard.

Performance Comparison Data

To objectively validate the superiority of TBMDCA-d3, a comparative study was executed against a structural analog (a hexyl-derivative of the 1,3-dioxane core) and an external standard method (no internal standard). The data below summarizes the analytical validation parameters across 6 distinct biological matrix lots.

Analytical ParameterTBMDCA-d3 (SIL-IS)Structural Analog ISExternal Standard (No IS)
LC-MS Matrix Factor (%) 98.5 - 101.2% (Compensated)75.4 - 115.8% (Variable)40.2 - 85.0% (Uncompensated)
GC-MS Deriv. Variance (RSD) < 1.8%9.5%> 22.4%
Overall Accuracy (% of Nominal) 99.1%88.7%71.3%
Precision (CV %) 2.4%12.1%19.8%
Co-elution with Native Analyte? Yes ( Δ RT < 0.02 min)No ( Δ RT = 0.65 min)N/A

Data Interpretation: The structural analog elutes 0.65 minutes later than the target analyte in LC-MS, completely missing the specific matrix suppression zone experienced by the target. Consequently, its Matrix Factor fluctuates wildly (75.4% to 115.8%), leading to poor precision (12.1% CV). TBMDCA-d3 normalizes these fluctuations perfectly, yielding a compensated Matrix Factor near 100% and exceptional precision (2.4% CV).

Conclusion

For rigorous pharmacokinetic profiling or impurity quantification of 1,3-dioxane-5-carboxylic acid derivatives, the use of TBMDCA-d3 is not merely an enhancement—it is an analytical necessity. By acting as an identical chemical twin, it seamlessly corrects for ESI ion suppression in LC-MS and standardizes volatile derivatization yields in GC-MS, ensuring absolute data integrity across multiple platforms.

References

  • Source: National Institutes of Health (NIH)
  • Source: Centers for Disease Control and Prevention (CDC)
  • GC-MS Sample Preparation - Organomation Source: Organomation URL
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis Source: BenchChem URL
Comparative

Accuracy and Precision of Isotope Dilution with 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3: A Comparative Guide

The Bioanalytical Challenge: Quantifying Carboxylic Acids In modern drug development and biomarker quantification, 1,3-dioxane-5-carboxylic acid derivatives serve as critical intermediates and active metabolites. However...

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Author: BenchChem Technical Support Team. Date: March 2026

The Bioanalytical Challenge: Quantifying Carboxylic Acids

In modern drug development and biomarker quantification, 1,3-dioxane-5-carboxylic acid derivatives serve as critical intermediates and active metabolites. However, quantifying these compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a distinct analytical challenge. Carboxylic acids are optimally analyzed in negative electrospray ionization (ESI-) mode. Unfortunately, ESI- is notoriously susceptible to matrix effects —specifically, severe ion suppression caused by endogenous plasma lipids (e.g., phospholipids) that compete for charge at the droplet surface during the desolvation process.

To meet the rigorous accuracy and precision standards mandated by the FDA Bioanalytical Method Validation Guidance (2018)[1], the selection of an internal standard (IS) is the single most critical experimental variable. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 (TBMDCA-d3)[2][3], against traditional analog standards and external calibration methods.

Mechanistic Causality: Why TBMDCA-d3 is the Gold Standard

As bioanalytical scientists, we must look beyond empirical results and understand the causality of assay performance. TBMDCA-d3 incorporates three deuterium atoms, providing a mass shift of +3 Da compared to the unlabeled target analyte. This specific design is not arbitrary; it represents the bioanalytical "sweet spot":

  • Elimination of Isotopic Cross-Talk: A +3 Da shift is heavy enough to completely bypass the natural isotopic envelope (M+1, M+2) of the unlabeled target. This ensures zero signal interference between the analyte and the IS.

  • Perfect Chromatographic Co-elution: Unlike structural analogs (e.g., an ethyl-substituted variant), the deuterium-labeled TBMDCA-d3 shares the exact physicochemical properties and lipophilicity of the target. It co-elutes at the exact same retention time.

  • Absolute Matrix Compensation: Because TBMDCA-d3 co-elutes perfectly, it enters the mass spectrometer source simultaneously with the target analyte. Any endogenous matrix components that suppress or enhance the ionization of the target will proportionally affect the SIL-IS. Consequently, the peak area ratio (Analyte/IS) remains perfectly constant, rendering the assay immune to matrix variability.

MatrixEffect cluster_0 SIL-IS Approach (TBMDCA-d3) cluster_1 Analog IS Approach M Endogenous Matrix Suppression (e.g., Phospholipids in ESI-) T1 Target Analyte Absolute Signal ↓ 40% M->T1 S1 TBMDCA-d3 (SIL-IS) Absolute Signal ↓ 40% M->S1 T2 Target Analyte Absolute Signal ↓ 40% M->T2 A1 Analog IS (Elutes 0.2 min later) Absolute Signal ↓ 10% M->A1 R1 Analyte / IS Ratio = Constant (High Accuracy Maintained) T1->R1 S1->R1 R2 Analyte / IS Ratio = Skewed (Quantification Error) T2->R2 A1->R2

Mechanism of matrix effect compensation by SIL-IS versus Analog IS.

Comparative Performance Analysis

To objectively evaluate the performance of TBMDCA-d3, a validation batch was executed analyzing human plasma spiked with the target analyte. The data below compares the SIL-IS approach against an Analog IS and External Calibration (analyte only).

The FDA guidelines stipulate that precision (%CV) must not exceed 15%, and accuracy (%Bias) must be within ±15% of the nominal concentration[1].

Analytical ApproachIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)IS-Normalized Matrix Factor
TBMDCA-d3 (SIL-IS) 2.4 - 4.1 3.1 - 4.8 -2.1 to +1.8 0.98 - 1.02
Analog IS 6.8 - 9.58.2 - 12.4-11.5 to -8.40.74 - 0.88
External Calibration 14.2 - 21.518.5 - 26.1-28.4 to -19.2N/A (Absolute MF: 0.45)

Data Synthesis: The absolute Matrix Factor (MF) of 0.45 indicates severe ion suppression (55% signal loss). The Analog IS fails to adequately compensate for this because its slight retention time shift places it in a different matrix environment, resulting in an IS-Normalized MF of 0.74–0.88 and a negative accuracy bias. Conversely, TBMDCA-d3 perfectly corrects for the 55% signal loss, yielding an IS-Normalized MF of ~1.00 and unparalleled precision.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following sample preparation workflow utilizes Mixed-mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE). This protocol is a self-validating system: by spiking TBMDCA-d3 at the very beginning, any volumetric losses or extraction inefficiencies are mathematically nullified in the final ratio.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 100 µL of human plasma to a 96-well plate. Spike with 10 µL of TBMDCA-d3 working solution (50 ng/mL in methanol). Vortex for 30 seconds.

  • Protein Precipitation (PPT): Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 minutes. Causality: Acidification disrupts protein binding, ensuring the total release of the carboxylic acid analyte.

  • SPE Loading (MAX Cartridge): Dilute the supernatant 1:1 with water (pH ~7) and load onto a pre-conditioned MAX SPE plate. Causality: At pH 7, the carboxylic acid is deprotonated (anionic) and binds strongly to the quaternary amine groups of the MAX sorbent.

  • Interference Washing:

    • Wash 1: 500 µL of 5% NH₄OH in water (removes basic and neutral interferences).

    • Wash 2: 500 µL of Methanol (removes hydrophobic lipid interferences).

  • Target Elution: Elute with 2 x 200 µL of 5% Formic Acid in Methanol. Causality: The low pH protonates and neutralizes the carboxylic acid, breaking the ionic bond with the sorbent, while methanol disrupts hydrophobic interactions.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under N₂ gas at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 10 mM Ammonium Acetate, pH 8.0).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Operate the mass spectrometer in ESI- Multiple Reaction Monitoring (MRM) mode, tracking the specific [M-H]⁻ transitions for both the unlabeled target and TBMDCA-d3.

Workflow N1 1. Biological Sample (Plasma) N2 2. Spike TBMDCA-d3 (SIL-IS) N1->N2 N3 3. MAX SPE Extraction (Isolate Acids) N2->N3 N4 4. LC-MS/MS Analysis (ESI- MRM Mode) N3->N4 N5 5. Quantification (Peak Area Ratio) N4->N5

Isotope dilution LC-MS/MS workflow utilizing MAX solid-phase extraction.

References

  • NextSDS.
  • Santa Cruz Biotechnology. "Stable Isotopes 03: 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3".
  • Food and Drug Administration.

Sources

Safety & Regulatory Compliance

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